(S)-3-(Boc-amino)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363878 | |
| Record name | (S)-3-(Boc-amino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-76-9 | |
| Record name | (S)-3-(Boc-amino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of (S)-3-(Boc-amino)pyrrolidine.
Core Chemical Properties
This compound, also known as tert-butyl (S)-pyrrolidin-3-ylcarbamate, is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group on the amino function allows for selective chemical transformations at other positions of the pyrrolidine (B122466) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 186.25 g/mol | [1][2][3][4][5][6][7][8] |
| CAS Number | 122536-76-9 | [1][2][3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 50 °C | [3] |
| Purity | ≥98.0% (TLC) | [1][4] |
Experimental Protocols
The following section details a common experimental procedure for the synthesis of this compound, a critical process for its application in further drug development research.
2.1. Synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
This initial step involves the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine.
-
Materials:
-
(S)-3-amino-1-benzylpyrrolidine (0.1 mol, 17.6 g)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (0.12 mol, 26.2 g)
-
Water (158.7 g)
-
48% aqueous sodium hydroxide (B78521) solution
-
Cationic surfactant (e.g., Sanyo Chemical Industries, Ltd. DS) (0.2 g)
-
-
Procedure:
-
A 500 mL four-necked flask is equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel.
-
(S)-3-amino-1-benzylpyrrolidine, water, and the cationic surfactant are added to the flask.
-
The pH of the mixture is adjusted to 11.0 ± 0.5 using the 48% aqueous sodium hydroxide solution.
-
The mixture is heated to and maintained at 50-60 °C with stirring.
-
Di-tert-butyl dicarbonate is added dropwise over a period of approximately 2 hours.
-
After the addition is complete, the reaction is stirred for an additional period to ensure completion.
-
The resulting crystalline product is collected by filtration and dried under vacuum at 50 °C to yield (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[3]
-
2.2. Debenzylation to Yield this compound
The benzyl (B1604629) protecting group is removed in this step to yield the final product.
-
Materials:
-
(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (from the previous step)
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
-
Procedure:
-
The same reaction flask setup as in the previous step is used.
-
(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, water, and the 5% Pd/C catalyst are added to the flask.
-
The flask is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon).
-
The reaction is maintained at 40 °C for approximately 10 hours.[3]
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Logical Workflow and Applications
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a protected primary amine and a reactive secondary amine within a chiral scaffold.
Caption: Synthetic pathways originating from this compound.
The diagram above illustrates the central role of this compound in synthetic chemistry. The secondary amine of the pyrrolidine ring can undergo various transformations such as N-alkylation, N-arylation, amide coupling, or reductive amination to introduce diverse substituents. Following these modifications, the Boc protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized to generate complex molecules and potential active pharmaceutical ingredients (APIs). This strategic approach allows for the systematic exploration of chemical space around the pyrrolidine core in drug discovery programs.
References
- 1. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. This compound CAS#: 122536-76-9 [m.chemicalbook.com]
- 4. This compound (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyrrolidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS#: 186550-13-0 [amp.chemicalbook.com]
A Technical Guide to (S)-3-(Boc-amino)pyrrolidine: Structure, Stereochemistry, and Applications
Abstract: (S)-3-(Boc-amino)pyrrolidine, identified by CAS number 122536-76-9, is a chiral pyrrolidine (B122466) derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which incorporates a tert-butyl carbamate (B1207046) (Boc) protecting group, provides a stable and versatile scaffold for introducing the pyrrolidine ring system into more complex molecules.[1] This guide offers an in-depth analysis of its structure, stereochemistry, physicochemical properties, and key applications. It also provides detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development. The inherent chirality of this compound is critical for producing enantiomerically pure drugs, where specific stereoisomers are often essential for therapeutic efficacy.[1]
Chemical Structure and Stereochemistry
This compound is a five-membered saturated nitrogen heterocycle.[2] The core of the molecule is a pyrrolidine ring. An amino group at the third carbon position is protected by a tert-butoxycarbonyl (Boc) group. The "(S)" designation in its name refers to the absolute stereochemistry at the chiral carbon atom (C3), where the Boc-amino substituent is attached. This specific spatial arrangement is crucial for its interaction with biological targets and for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white crystalline powder or solid.[3][] Its key properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Reference |
| CAS Number | 122536-76-9 | [1][3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [3][] |
| Molecular Weight | 186.25 g/mol | [3][] |
| Appearance | White to off-white solid/powder | [3][] |
| Melting Point | 50 °C | [3] |
| Boiling Point | 112 °C at 0.25 mmHg; 286.4 °C at 760 mmHg | [3][] |
| Density | ~1.04 g/cm³ | [3][] |
| Optical Activity | [α]/D = -21.5 ± 2.0° (c=1 in ethanol) | [3] |
| Purity | ≥98.0% (TLC) | [5] |
| Solubility | Soluble in water | [3] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC1 | [5] |
| InChI Key | DQQJBEAXSOOCPG-ZETCQYMHSA-N | [3] |
Role in Drug Development and Medicinal Chemistry
This compound is a highly valued building block in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from several key features:
-
Chiral Scaffold: It provides a stereochemically defined pyrrolidine ring, a common motif in biologically active compounds targeting conditions like neurological disorders and inflammatory diseases.[1][2]
-
Orthogonal Protection: The Boc group on the C3-amino group and the unprotected secondary amine in the pyrrolidine ring allow for selective functionalization. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to expose the primary amine for further reactions.[1]
-
Versatile Intermediate: After deprotection, the exposed amine can undergo various coupling reactions, including amide bond formation and urea (B33335) synthesis, enabling the construction of diverse molecular architectures.[1]
It serves as a key starting material for preparing compounds such as:
-
Scaffolds for asymmetric Morita-Baylis-Hillman reactions.[3][6]
-
N-benzyl-3-sulfonamidopyrrolidines as bacterial cell division inhibitors.[3][6]
Experimental Protocols
The following sections detail a common synthetic route for this compound and its subsequent deprotection.
A typical synthesis involves the Boc protection of a benzyl-protected pyrrolidine precursor, followed by debenzylation.[3][6]
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine [3][6]
-
To a 500 mL four-necked flask equipped with a stirrer and thermometer, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.
-
Add 158.7 g of water and adjust the pH to 11 ± 0.5 using a 48% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to 50-60 °C with stirring.
-
Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with 48% NaOH.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature. The product will precipitate as crystals.
-
Separate the crystals by filtration and dry them under a vacuum at 50 °C. This yields (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine.
Step 2: Synthesis of this compound via Debenzylation [3][6]
-
In a suitable reaction vessel, combine 26.0 g of the (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine from Step 1, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere at a reaction temperature of 40 °C for 10 hours.
-
Upon reaction completion, filter the mixture to remove the Pd/C catalyst.
-
The resulting filtrate contains the desired product. The product can be isolated by filtration of precipitated crystals and vacuum drying. The reported yield is approximately 87.4%, with high chemical and optical purity.[3]
The removal of the Boc protecting group is a fundamental step to enable further functionalization of the C3-amino group.[1] This is typically achieved under acidic conditions.
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt (e.g., the TFA or HCl salt).
Safety and Handling
This compound requires careful handling in a laboratory setting. The relevant safety information is summarized below.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [7] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [7] |
| Storage Class | 11 (Combustible Solids) | [7] |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | [7] |
Conclusion
This compound stands out as an indispensable chiral building block for modern pharmaceutical research and development. Its well-defined stereochemistry, coupled with the versatility of the Boc protecting group, provides chemists with a reliable and efficient tool for the synthesis of complex, enantiomerically pure drug candidates. The established protocols for its synthesis and modification further enhance its value, making it a cornerstone intermediate in the quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 122536-76-9 [m.chemicalbook.com]
- 5. This compound (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 122536-76-9 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Enantiomerically Pure (S)-3-(Boc-amino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure (S)-3-(Boc-amino)pyrrolidine is a critical chiral building block in medicinal chemistry and drug development. Its pyrrolidine (B122466) scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a protected amine at the C3 position with (S)-stereochemistry makes it an invaluable intermediate for the synthesis of complex molecular architectures with high stereoselectivity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic pathway.
Synthetic Strategies
Several synthetic routes have been established for the preparation of enantiomerically pure this compound. The most prominent strategies utilize readily available chiral starting materials, including L-aspartic acid and trans-4-hydroxy-L-proline. A third common approach involves the direct Boc-protection of (S)-3-aminopyrrolidine.
Route 1: Synthesis from L-Aspartic Acid
This pathway leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter. The synthesis involves the formation of an N-protected aspartic anhydride (B1165640), followed by cyclization to a succinimide (B58015) derivative, and subsequent reduction of the carbonyl groups.
Route 2: Synthesis from trans-4-hydroxy-L-proline
A widely employed and efficient method commences with the naturally occurring and inexpensive trans-4-hydroxy-L-proline. This multi-step synthesis involves a key stereochemical inversion at the C4 position (which becomes the C3 position in the final product) to achieve the desired (S)-configuration.
Route 3: Direct Boc-Protection of (S)-3-Aminopyrrolidine
For laboratories where (S)-3-aminopyrrolidine or its salts are commercially available, direct protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O is the most straightforward approach.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthetic routes, providing a comparative overview of yields for each step.
Table 1: Synthesis from trans-4-hydroxy-L-proline
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Decarboxylation | trans-4-hydroxy-L-proline | (R)-3-hydroxypyrrolidine hydrochloride | Cyclohexanol (B46403), Catalyst | High |
| 2 | N-Boc Protection & Mesylation | (R)-3-hydroxypyrrolidine hydrochloride | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (Boc)₂O, TEA, MsCl | Not specified |
| 3 | Azide (B81097) Substitution (Sₙ2) | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-1-Boc-3-azidopyrrolidine | NaN₃ | High |
| 4 | Azide Reduction | (S)-1-Boc-3-azidopyrrolidine | This compound | PPh₃, H₂O | High |
Table 2: Synthesis from L-Aspartic Acid (Representative Yields)
| Step | Reaction | Starting Material | Product | Reagents | Overall Yield (%) |
| 1-4 | Multi-step conversion | L-Aspartic Acid | (S)-1-benzyl-3-aminopyrrolidine | N-Formylation, Acylation, Esterification, Reduction, Cyclization | ~71.6 |
| 5 | Debenzylation & Boc-protection | (S)-1-benzyl-3-aminopyrrolidine | This compound | H₂, Pd/C; (Boc)₂O | Not specified |
Table 3: Direct Boc-Protection
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Boc Protection | (S)-3-aminopyrrolidine dihydrochloride (B599025) | This compound | (Boc)₂O, Base (e.g., TEA, NaOH) | ~89-93 |
Experimental Protocols
Protocol 1: Synthesis from trans-4-hydroxy-L-proline
This protocol is adapted from established procedures and patent literature.[1]
Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (R)-3-hydroxypyrrolidine hydrochloride
-
A mixture of trans-4-hydroxy-L-proline and a catalytic amount of a suitable catalyst in a high-boiling solvent such as cyclohexanol is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated as the hydrochloride salt by the addition of HCl.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried to afford (R)-3-hydroxypyrrolidine hydrochloride.
Step 2: N-Boc Protection and Mesylation of (R)-3-hydroxypyrrolidine
-
(R)-3-hydroxypyrrolidine hydrochloride is dissolved in dichloromethane (B109758) and cooled to 0 °C.
-
Triethylamine (B128534) (TEA) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane. The reaction is stirred at 0 °C for 3 hours.[1]
-
More triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is allowed to proceed for 1 hour.[1]
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, which is used in the next step without further purification.
Step 3: Azide Substitution to form (S)-1-Boc-3-azidopyrrolidine
-
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN₃) is added, and the mixture is heated to 70-85 °C.[1]
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-1-Boc-3-azidopyrrolidine.
Step 4: Reduction of (S)-1-Boc-3-azidopyrrolidine
-
(S)-1-Boc-3-azidopyrrolidine is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Triphenylphosphine (PPh₃) is added, and the reaction mixture is stirred at room temperature. The progress of the Staudinger reduction is monitored by TLC.[1]
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford enantiomerically pure this compound.
Protocol 2: Synthesis from L-Aspartic Acid (General Procedure)
This route involves multiple steps that are summarized from literature reports.[2]
-
N-Formyl-L-aspartic anhydride formation: L-aspartic acid is treated with a formylating agent and then cyclized to the corresponding anhydride.
-
Succinimide formation: The anhydride is reacted with a primary amine (e.g., benzylamine) to form the succinimide derivative.
-
Reduction: The succinimide is reduced using a suitable reducing agent (e.g., KBH₄/H₂SO₄) to yield (S)-1-benzyl-3-aminopyrrolidine.[2]
-
Debenzylation and Boc-protection: The benzyl (B1604629) group is removed by catalytic hydrogenation (H₂, Pd/C), and the resulting (S)-3-aminopyrrolidine is protected with (Boc)₂O as described in Protocol 3.
Protocol 3: Direct Boc-Protection of (S)-3-Aminopyrrolidine Dihydrochloride
This protocol is a general method for the Boc-protection of amines.[3]
-
(S)-3-aminopyrrolidine dihydrochloride is suspended in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
The mixture is cooled in an ice bath, and a base (e.g., triethylamine for organic solvents, or sodium hydroxide (B78521) for aqueous mixtures) is added to neutralize the hydrochloride salt.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The organic solvent is removed under reduced pressure. If an aqueous system is used, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Visualizations
Synthetic Pathway from trans-4-hydroxy-L-proline
The following diagram illustrates the key transformations in the synthesis of this compound starting from trans-4-hydroxy-L-proline.
Caption: Synthesis of this compound from trans-4-hydroxy-L-proline.
Conclusion
The synthesis of enantiomerically pure this compound is a well-established process with multiple viable routes. The choice of a particular pathway often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The route starting from trans-4-hydroxy-L-proline is particularly advantageous due to the low cost of the starting material and the high overall yields reported. The direct Boc-protection of (S)-3-aminopyrrolidine is the most concise method when the starting amine is readily accessible. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the preparation of this important chiral building block.
References
starting materials for (S)-3-(Boc-amino)pyrrolidine synthesis
An In-depth Technical Guide to the Synthesis of (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its pyrrolidine (B122466) ring and protected amine functionality make it a versatile scaffold for creating diverse molecular architectures. This guide provides a detailed overview of common synthetic strategies for preparing this compound, focusing on the starting materials, experimental protocols, and comparative data.
Core Synthetic Strategies and Starting Materials
The enantioselective synthesis of this compound predominantly starts from readily available chiral precursors. The two most common starting materials are L-aspartic acid and trans-4-hydroxy-L-proline. Other approaches utilize precursors like (S)-3-hydroxypyrrolidine.
Synthesis from L-Aspartic Acid
One of the most established methods involves the conversion of L-aspartic acid into a protected pyrrolidine derivative. This pathway leverages the inherent chirality of the starting amino acid to establish the desired stereocenter. A general workflow for this approach is outlined below.
Caption: Synthetic workflow from L-Aspartic Acid.
Synthesis from trans-4-hydroxy-L-proline
Another efficient route utilizes trans-4-hydroxy-L-proline, where the stereochemistry is also pre-defined. This method involves a key stereochemical inversion step to achieve the (S)-configuration at the 3-position of the pyrrolidine ring.
Caption: Synthetic workflow from trans-4-hydroxy-L-proline.
Quantitative Data Summary
The selection of a synthetic route often depends on factors such as overall yield, cost of starting materials, and scalability. The following table summarizes quantitative data from various reported syntheses.
| Starting Material | Key Intermediate(s) | Overall Yield | Purity/ee | Reference |
| L-Aspartic acid | (S)-1-benzylpyrrolidin-3-amine | 62.8% | >99% | [1] |
| (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine | - | 87.4% | 99.5% chemical purity, 99.5% ee | [2] |
| trans-4-hydroxy-L-proline | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine | High | High | [3] |
| (S)-3-hydroxy-pyrrolidinol hydrochloride | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | - | - | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis from (S)-(-)-1-Benzyl-3-(Boc-amino)pyrrolidine[2]
This procedure details the debenzylation of (S)-1-benzyl-3-(Boc-amino)pyrrolidine to yield the final product.
Step 1: Boc Protection of (S)-1-benzyl-3-aminopyrrolidine
-
To a suitable reaction vessel, add (S)-1-benzyl-3-aminopyrrolidine, water, and an appropriate base to adjust the pH to approximately 11.
-
Stir the mixture at 50-60 °C and add di-tert-butyl dicarbonate (B1257347) (Boc)₂O dropwise over about 2 hours, maintaining the pH at 11 ± 0.5 with an aqueous sodium hydroxide (B78521) solution.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture to room temperature and collect the precipitated crystals by filtration.
-
Dry the crystals under vacuum at 50 °C to obtain (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine.
-
Yield: 94.1%
-
Chemical Purity: 99.1%
-
Optical Purity (ee): 99.5%
-
Step 2: Debenzylation
-
In the same apparatus, charge (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine, water, and 5% Palladium on carbon (Pd/C).
-
Stir the reaction mixture at 40 °C under a hydrogen atmosphere for 10 hours.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
Upon completion, remove the Pd/C catalyst by filtration.
-
Concentrate the filtrate using an evaporator.
-
Add toluene (B28343) to the concentrated product and re-concentrate to remove water azeotropically.
-
Slowly add hexane (B92381) to the concentrated solution with stirring to precipitate the product.
-
Continue stirring in an ice bath for 2 hours.
-
Collect the precipitated crystals by filtration and dry under vacuum.
-
Yield: 87.4%
-
Chemical Purity: 99.5%
-
Optical Purity (ee): 99.5%
-
Protocol 2: Synthesis from trans-4-hydroxy-L-proline[3]
This method involves a multi-step synthesis starting from trans-4-hydroxy-L-proline, proceeding through decarboxylation, protection, sulfonylation, azidation with configuration inversion, and final reduction.
-
Decarboxylation: Dissolve trans-4-hydroxy-L-proline in a suitable solvent in the presence of a catalyst to generate (R)-3-hydroxypyrrolidine.
-
N-Boc Protection: Protect the secondary amine of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate in an organic solvent.
-
Sulfonylation: Activate the hydroxyl group by converting it to a good leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.
-
Azidation: Displace the sulfonate group with sodium azide (B81097) in a nucleophilic substitution (SN₂) reaction. This step proceeds with inversion of configuration, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.
-
Reduction: Reduce the azide group to an amine using a reducing agent such as triphenylphosphine (B44618) followed by treatment with water, or through catalytic hydrogenation. This step yields the final product, this compound.
Conclusion
The synthesis of this compound can be efficiently achieved from several chiral starting materials, with L-aspartic acid and trans-4-hydroxy-L-proline being the most prominent. The choice of synthetic route will depend on various factors including the desired scale, cost, and available resources. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of drug development to select and implement the most suitable method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
A Technical Guide to (S)-3-(Boc-amino)pyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(Boc-amino)pyrrolidine, a chiral pyrrolidine (B122466) derivative, is a critical building block in modern medicinal chemistry. Its unique structural features, including the stereocenter and the Boc-protected amine, make it an invaluable tool for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key physicochemical properties, a representative synthetic protocol, and its application in the development of targeted therapies.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The typical purity offered is high, generally ≥98%, suitable for most synthetic applications. The compound is usually supplied as a white to off-white solid.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 52927 | ≥98.0% (TLC) | Grams to bulk |
| Thermo Fisher Scientific (Alfa Aesar) | AC437900010 | 99% | Grams |
| MedChemExpress | HY-79691 | >98% | Milligrams to grams |
| BOC Sciences | 122536-76-9 | ≥98% | Grams to kilograms |
| Amerigo Scientific | CBB1121748 | ≥98.0% (TLC) | Grams |
| Career Henan Chemical Co. | 122536-76-9 | 99% | Kilograms |
Note: Catalog numbers, available quantities, and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 122536-76-9 | [][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [][2] |
| Molecular Weight | 186.25 g/mol | [][2] |
| Appearance | White to off-white powder/solid | [] |
| Melting Point | 50-54 °C | [2] |
| Boiling Point | 112 °C at 0.25 mmHg | [3] |
| Density | ~1.04 g/cm³ (predicted) | [3] |
| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | |
| Solubility | Soluble in water, chloroform (B151607) (slightly), methanol (B129727) (slightly) | [3] |
| Purity (typical) | ≥98% | [] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its use in chiral drug development. A common and efficient method involves the use of a chiral starting material, such as L-aspartic acid. The following is a representative, multi-step synthetic protocol.
Experimental Protocol: Synthesis from L-Aspartic Acid
This protocol outlines a general strategy for the synthesis of this compound, which involves the formation of a cyclic anhydride (B1165640), followed by reduction and subsequent protection steps.
Step 1: Protection of L-Aspartic Acid
-
L-aspartic acid is first protected at the amino group, typically with a benzyl (B1604629) chloroformate (Cbz) group, to yield N-Cbz-L-aspartic acid.
-
The reaction is usually carried out in a basic aqueous solution at low temperatures.
Step 2: Formation of the Cyclic Anhydride
-
The N-Cbz-L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic N-Cbz-succinic anhydride.
-
This reaction is typically performed under reflux.
Step 3: Reductive Amination and Cyclization
-
The anhydride is then subjected to reductive amination. This can be achieved by reaction with a suitable amine source followed by reduction of the resulting imide.
-
A common method involves a two-step process of imide formation and subsequent reduction with a reducing agent like sodium borohydride.
Step 4: Boc Protection and Deprotection
-
The resulting (S)-3-amino-1-Cbz-pyrrolidine is then protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the N-Boc, N-Cbz protected intermediate.
-
Finally, the Cbz group is selectively removed by hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to yield the final product, this compound.
Application in Drug Discovery: A Case Study in Janus Kinase (JAK) Inhibitors
This compound is a key intermediate in the synthesis of a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions.[5]
The pyrrolidine scaffold can be a crucial element for achieving high potency and selectivity for the target kinase. The Boc-protected amine allows for the controlled and sequential introduction of other functionalities, which is essential for building the complex molecular architecture of many kinase inhibitors.
Workflow for the Incorporation into a JAK Inhibitor
The following diagram illustrates a generalized workflow for the incorporation of this compound into a JAK inhibitor.
This workflow typically involves an initial coupling of the pyrrolidine ring to a core heterocyclic scaffold, a common feature of many kinase inhibitors. This is followed by the removal of the Boc protecting group to liberate the free amine. This newly exposed amine can then undergo further reactions, such as acylation or alkylation, to introduce additional pharmacophoric elements that are critical for binding to the target kinase.
Safety and Handling
This compound is a chemical reagent and should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7] The SDS will contain comprehensive information on hazards, first-aid measures, and handling and storage recommendations. The compound is generally considered to be an irritant to the eyes, skin, and respiratory system.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a versatile Boc-protected amine group make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the development of next-generation therapeutics.
References
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
(S)-3-(Boc-amino)pyrrolidine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for (S)-3-(Boc-amino)pyrrolidine (CAS RN: 122536-76-9), a key chiral intermediate in pharmaceutical synthesis. The following sections detail the hazardous properties, recommended handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory and drug development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
| Combustible Solids | - | Combustible Solid. |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Precautionary (Response) | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White or off-white powder/crystalline powder.[][3] |
| Melting Point | 50 °C[3][4] |
| Boiling Point | 112°C/0.25mm[3][4] |
| Density | 1.04 g/cm³[][3] |
| Solubility | Soluble in water.[3][5][6] Slightly soluble in Chloroform and Methanol.[7] |
| Sensitivity | Air Sensitive.[3][5][6][7] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep in a dark place under an inert atmosphere.[5][7] Recommended storage temperature is 2-8°C.[5][7]
-
Store away from incompatible materials such as oxidizing agents and carbon dioxide.[6]
Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a designated container for disposal.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound. This protocol is intended for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory.
Materials and Reagents
-
(S)-3-amino-1-benzylpyrrolidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Water
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure
-
Boc Protection:
-
In a four-necked flask equipped with a stirrer, thermometer, and condenser, add (S)-3-amino-1-benzylpyrrolidine and water.
-
Adjust the pH to approximately 11 with an aqueous sodium hydroxide solution.[7]
-
Heat the mixture to 50-60°C and add di-tert-butyl dicarbonate dropwise over about 2 hours, maintaining the pH at 11 ± 0.5 with sodium hydroxide.[4][7]
-
After the addition is complete, continue stirring for 1 hour.[4][7]
-
Cool the reaction mixture to room temperature to allow for the precipitation of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine.[7]
-
Isolate the crystals by filtration and dry them under a vacuum.[7]
-
-
Debenzylation:
-
In a suitable reaction vessel, combine the (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, water, and 5% Pd/C.[7]
-
Stir the mixture at 40°C under a hydrogen atmosphere for approximately 10 hours.[7]
-
Monitor the reaction for completion using a suitable analytical technique (e.g., GC).
-
Once the reaction is complete, remove the Pd/C catalyst by filtration.[7]
-
-
Purification:
-
Concentrate the filtrate using an evaporator.[7]
-
Add toluene to the concentrated product and re-concentrate to remove water azeotropically.[7]
-
Slowly add hexane to the concentrated solution while stirring to precipitate the this compound crystals.[7]
-
Cool the mixture in an ice bath and continue stirring for 2 hours.[7]
-
Isolate the final product by filtration and dry it under a vacuum.[7]
-
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Synthesis Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound CAS 122536-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound CAS#: 122536-76-9 [m.chemicalbook.com]
- 5. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 6. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 122536-76-9 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Solubility Profile of (S)-3-(Boc-amino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-butoxycarbonylamino)pyrrolidine, a chiral pyrrolidine (B122466) derivative, is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery and development is significantly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the available solubility data for (S)-3-(Boc-amino)pyrrolidine, alongside detailed experimental protocols for its determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources. The following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values for their specific applications and solvent systems.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility | Temperature (°C) |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Slightly Soluble[1][2][3] | Not Specified |
| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | Slightly Soluble[1][2][3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | ≥ 100 mg/mL[4] | Not Specified |
| Water | H₂O | 18.02 | 100 | 80.1 | Soluble[1][2][3][5][6] | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 24.5 | Data Not Available | Not Specified |
| Isopropanol | C₃H₈O | 60.1 | 82.6 | 19.9 | Data Not Available | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.02 | Data Not Available | Not Specified |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 37.5 | Data Not Available | Not Specified |
| Toluene | C₇H₈ | 92.14 | 110.6 | 2.38 | Data Not Available | Not Specified |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 9.08 | Data Not Available | Not Specified |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
Protocol 1: Qualitative Solubility Determination
This method is used for rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in the table above)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Milligram scale
Procedure:
-
Weigh approximately 25 mg of this compound and place it into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and vortex vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves completely after the first 0.25 mL addition.
-
Soluble: Dissolves completely after the addition of 0.75 mL.
-
Slightly Soluble: Some solid remains undissolved after the addition of 0.75 mL, but some dissolution is observed.
-
Insoluble: No apparent dissolution of the solid.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium has been reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter into a clean vial.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or g/100mL.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for solubility determination and the logical classification of the compound based on its solubility.
Caption: Workflow for quantitative solubility determination.
Caption: Logical diagram for amine solubility classification.
References
- 1. This compound CAS#: 122536-76-9 [m.chemicalbook.com]
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. This compound CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [chemicalbook.com]
- 6. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Analysis of (S)-3-(Boc-amino)pyrrolidine: A Technical Guide
Introduction
(S)-3-(Boc-amino)pyrrolidine, also known as tert-butyl (S)-pyrrolidin-3-ylcarbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine (B122466) scaffold is a common motif in a wide array of biologically active compounds. The Boc-protecting group allows for selective manipulation at other positions of the molecule, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles. Accurate and thorough characterization of this compound is paramount for its use in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive efforts have been made to collate experimental data, some of the presented data may be based on high-quality predictions from spectral databases and computational models due to the variability in publicly available experimental datasets.
Table 1: ¹H NMR Data
Solvent: CDCl₃ (unless otherwise noted) Frequency: 400 MHz (representative)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~4.8 (br s) | Broad Singlet | - | 1H | NH (Carbamate) |
| ~4.1-4.2 | Multiplet | - | 1H | CH-N |
| ~3.4-3.6 | Multiplet | - | 1H | CH₂-N (Pyrrolidine Ring) |
| ~3.2-3.4 | Multiplet | - | 1H | CH₂-N (Pyrrolidine Ring) |
| ~2.9-3.1 | Multiplet | - | 2H | CH₂-N (Pyrrolidine Ring) |
| ~2.0-2.2 | Multiplet | - | 1H | CH₂ (Pyrrolidine Ring) |
| ~1.7-1.9 | Multiplet | - | 1H | CH₂ (Pyrrolidine Ring) |
| 1.45 | Singlet | - | 9H | C(CH₃)₃ (Boc) |
| ~1.6 (br s) | Broad Singlet | - | 1H | NH (Pyrrolidine) |
Note: The chemical shifts and multiplicities of the pyrrolidine ring protons can be complex due to second-order effects and may vary with solvent and concentration.
Table 2: ¹³C NMR Data
Solvent: CDCl₃ (unless otherwise noted) Frequency: 100 MHz (representative)
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C=O (Boc) |
| 79.5 | C(CH₃)₃ (Boc) |
| 52.0 | CH-N |
| 47.0 | CH₂-N (Pyrrolidine Ring) |
| 45.0 | CH₂-N (Pyrrolidine Ring) |
| 33.5 | CH₂ (Pyrrolidine Ring) |
| 28.5 | C(CH₃)₃ (Boc) |
Table 3: IR Spectroscopy Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3400 | Medium, Broad | N-H Stretch (Amine & Amide) |
| 2850-2980 | Strong | C-H Stretch (Aliphatic) |
| ~1680-1700 | Strong | C=O Stretch (Boc Carbamate) |
| ~1520 | Medium | N-H Bend (Amide II) |
| ~1170 | Strong | C-O Stretch (Carbamate) |
Table 4: Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Abundance | Assignment |
| 187.14 | High | [M+H]⁺ (Protonated Molecule) |
| 209.12 | Low | [M+Na]⁺ (Sodium Adduct) |
| 131.10 | Medium | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 87.08 | High | [M+H - Boc]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the solid.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum should be reported in terms of absorbance or transmittance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The solvent should be of high purity to avoid interference.
-
-
Data Acquisition (ESI) :
-
Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
The resulting spectrum will show the mass-to-charge ratio of the protonated molecule and any fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols: (S)-3-(Boc-amino)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(Boc-amino)pyrrolidine is a valuable chiral building block in asymmetric synthesis, prized for its role in introducing stereocenters with high selectivity. Its protected amine allows for controlled reactions, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceutical agents. This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols.
I. Overview of Applications
This compound serves as a crucial chiral precursor and intermediate in a variety of asymmetric transformations. Its inherent chirality is leveraged to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. Key applications include:
-
As a Chiral Nucleophile: The secondary amine of the pyrrolidine (B122466) ring can act as a nucleophile, attacking electrophilic centers. The stereochemistry at the 3-position of the pyrrolidine directs the approach of the electrophile, resulting in diastereoselective bond formation.
-
Synthesis of Chiral Ligands and Organocatalysts: The amino group can be functionalized to create novel chiral ligands for metal-catalyzed asymmetric reactions or to synthesize sophisticated organocatalysts for transformations such as Michael additions and aldol (B89426) reactions.[1]
-
Precursor for Bioactive Molecules: It is a key structural motif in the synthesis of various biologically active compounds, including enzyme inhibitors and modulators of cellular signaling pathways. For instance, it is used in the preparation of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and bacterial cell division inhibitors.[2]
II. Data Presentation: Diastereoselective Synthesis of N-Substituted Amino Acid Derivatives
This section summarizes the quantitative data for the diastereoselective synthesis of methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)alkanoates, where this compound acts as a chiral nucleophile in an SN2 reaction with chiral triflate esters.[3]
| Entry | Chiral Triflate Ester | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (R)-2a | 11a | Not Specified | 79 |
| 2 | (S)-2a | 11a | Not Specified | 75 |
| 3 | (R)-2b | 11b | 94:6 | 63 |
| 4 | (S)-2b | 11b | 90:10 | 54 |
| 5 | (R)-2c | 11c | Not Specified | 60 |
| 6 | (S)-2c | 11c | Not Specified | 68 |
III. Experimental Protocols
A. General Workflow for Diastereoselective Synthesis
The overall workflow for the synthesis of methyl 2-((S)-3-(Boc-amino)pyrrolidin-1-yl)alkanoates involves the reaction of a chiral triflate ester with this compound in the presence of a base. The triflate, being an excellent leaving group, facilitates the SN2 reaction.
B. Detailed Protocol for the Synthesis of Methyl (R)-2-(((S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)propanoate (Diastereomer of 11a)[3]
This protocol describes the reaction between methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate and this compound.
Materials:
-
Methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate ((S)-2a )
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and n-hexane for chromatography
Procedure:
-
To a stirred solution of this compound (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at -50 °C, a solution of methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate ((S)-2a , 1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in n-hexane as eluent) to afford the pure product 11a .
IV. Signaling Pathway and Logical Relationships
A. Rationale for Diastereoselectivity
The observed diastereoselectivity in the SN2 reaction arises from the steric hindrance imposed by the Boc-protected amino group on the chiral pyrrolidine ring. The incoming chiral electrophile (triflate ester) preferentially attacks the nitrogen atom from the less hindered face, leading to the formation of one diastereomer in excess.
V. Conclusion
This compound is a highly effective chiral building block for asymmetric synthesis. Its utility in diastereoselective nucleophilic substitution reactions, as detailed in this note, provides a reliable method for the synthesis of enantiomerically enriched N-substituted amino acid derivatives. The straightforward experimental protocols and the high levels of stereocontrol make it an attractive tool for chemists in academic and industrial research.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥98.0% (TLC) | 122536-76-9 [sigmaaldrich.com]
- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (S)-3-(Boc-amino)pyrrolidine in Medicinal Chemistry: A Guide for Researchers
(S)-3-(Boc-amino)pyrrolidine has emerged as a critical chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of a diverse array of bioactive molecules. Its rigid pyrrolidine (B122466) scaffold and the orthogonally protected amino group make it a versatile starting material for introducing key pharmacophoric elements. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of potent enzyme inhibitors.
Inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The pyrrolidine moiety is a common feature in many potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. The (S)-configuration of the aminopyrrolidine is often crucial for optimal binding to the kinase domain.
Application Note:
This compound serves as a key intermediate in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) and pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. After deprotection of the Boc group, the resulting (S)-3-aminopyrrolidine can be readily coupled to the core heterocyclic scaffold. This chiral amine often forms a critical hydrogen bond interaction with the hinge region of the EGFR active site, enhancing the potency of the inhibitor.
Quantitative Data: EGFR Inhibitors
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
| Pyrido[3,4-d]pyrimidine | EGFRL858R | 1.7 | - | [1] |
| Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M | 23.3 | - | [1] |
| Pyrido[3,4-d]pyrimidine | - | - | HCC827 | [1] |
| Pyrido[3,4-d]pyrimidine | - | 0.49 (µM) | H1975 | [1] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 99 | - | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 123 | - | [2] |
Experimental Protocols:
Protocol 1: Synthesis of a Pyrido[3,4-d]pyrimidine EGFR Inhibitor Intermediate
This protocol describes a general procedure for the coupling of (S)-3-aminopyrrolidine to a chlorinated pyrido[3,4-d]pyrimidine core.
-
Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of (S)-3-aminopyrrolidine.
-
Nucleophilic Aromatic Substitution: To a solution of the chlorinated pyrido[3,4-d]pyrimidine precursor and the deprotected (S)-3-aminopyrrolidine TFA salt in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired pyrido[3,4-d]pyrimidine derivative.
Protocol 2: EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Kinase Reaction: To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Visualizations:
Caption: EGFR Signaling Pathway and Inhibition.
Inhibitors of Bacterial Cell Division
This compound is a valuable precursor for the synthesis of novel antibacterial agents that target essential bacterial processes like cell division.
Application Note:
Derivatives of this compound, specifically N-benzyl-3-sulfonamidopyrrolidines, have been identified as inhibitors of bacterial cell division.[3] These compounds were initially discovered through high-throughput screening for molecules that induce lethal cell filamentation in E. coli. Further studies revealed that the primary target of this class of compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] The (R)-enantiomer of the lead compound was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for antibacterial activity.[3]
Quantitative Data: Bacterial Cell Division Inhibitors
| Compound | Target Organism | MIC (µM) | Reference |
| 534F6 (lead compound) | E. coli (AcrAB efflux pump knockout) | >80 | [3] |
| Compound 14 | E. coli (AcrAB efflux pump knockout) | 10 | [3] |
| Gyramide A | E. coli | 10-40 | [4] |
| Gyramide A | Pseudomonas aeruginosa | 10-40 | [4] |
| Gyramide A | Salmonella enterica | 10-40 | [4] |
| Gyramide A | Staphylococcus aureus | 10-40 | [4] |
| Gyramide A | Streptococcus pneumoniae | 10-40 | [4] |
Experimental Protocols:
Protocol 3: Synthesis of N-Benzyl-3-sulfonamidopyrrolidines
This protocol outlines a general procedure for the synthesis of the N-benzyl-3-sulfonamidopyrrolidine library.
-
Boc Deprotection: Deprotect this compound using TFA in DCM as described in Protocol 1.
-
Reductive Amination: To a solution of the deprotected (S)-3-aminopyrrolidine in a suitable solvent like dichloroethane, add the desired benzaldehyde (B42025) derivative and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature until completion.
-
Sulfonylation: To the resulting N-benzyl-pyrrolidin-3-amine, add a sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as DCM.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the final N-benzyl-3-sulfonamidopyrrolidine.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations:
Caption: Mechanism of DNA Gyrase Inhibition.
Dual Inhibitors of Abl and PI3K Kinases
The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors targeting both Abl and PI3K kinases, a promising strategy for overcoming drug resistance in certain cancers.[5]
Application Note:
A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases.[5] The rationale behind this approach is the potential for the PI3K pathway to compensate for the inhibition of Abl kinase, and that a dual inhibitor could provide a more durable therapeutic effect. The synthesized compounds demonstrated cytotoxicity against the K562 chronic myeloid leukemia cell line and moderate inhibition of both Abl and PI3K kinases.
Quantitative Data: Abl/PI3K Dual Inhibitors
| Compound | Target | Inhibition (%) @ 10 µM | Cell Line | IC₅₀ (µM) | Reference |
| 5k | Abl | Moderate | K562 | Promising cytotoxicity | [5] |
| 5k | PI3K | Moderate | K562 | Promising cytotoxicity | [5] |
Experimental Protocols:
Protocol 5: Synthesis of a (S)-3-aminopyrrolidine based Dual Abl/PI3K Inhibitor
This protocol provides a general synthetic route.
-
Boc Deprotection: Start with the deprotection of this compound as outlined in Protocol 1.
-
Coupling to a Heterocyclic Core: The deprotected amine is then coupled to a suitable heterocyclic core, which often contains reactive sites for further elaboration. This can be achieved through nucleophilic substitution or other coupling reactions.
-
Further Functionalization: The intermediate is then further functionalized, for example, by coupling with various substituted aromatic or heteroaromatic moieties, to generate a library of final compounds.
-
Purification: Each final compound is purified using standard techniques such as column chromatography or preparative HPLC.
Protocol 6: Abl and PI3K Kinase Inhibition Assays
These assays can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based methods. A general luminescence-based protocol is provided below.
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare kinase reaction buffers and solutions of recombinant Abl and PI3K enzymes, their respective substrates, and ATP.
-
Kinase Reaction: In a 96- or 384-well plate, incubate the kinase with serially diluted test compounds for a short period. Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed at a controlled temperature for a specific time.
-
Signal Detection: Stop the reaction and detect the product formation. For luminescence-based assays like ADP-Glo™, this involves converting the produced ADP to ATP and then using luciferase to generate a light signal.
-
Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values from the resulting dose-response curves.
Visualizations:
Caption: General Synthetic Workflow.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-3-(Boc-amino)pyrrolidine, yielding (S)-3-aminopyrrolidine. The Boc protecting group is widely used in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1] The protocols outlined below describe two common and effective methods for this transformation using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Overview of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[2][3] The choice of acid and reaction conditions can be tailored to the specific substrate and the desired salt form of the product.
Chemical Reaction
References
Application Notes and Protocols for N-Alkylation Reactions of (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (S)-3-(Boc-amino)pyrrolidine, a critical chiral building block in medicinal chemistry and drug discovery. The versatility of the pyrrolidine (B122466) scaffold makes its N-functionalization a key strategy in the synthesis of diverse compound libraries for the development of novel therapeutics. This document outlines three primary methods for N-alkylation: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for N-arylation.
Introduction
This compound is a valuable starting material due to its stereodefined center and the presence of a Boc-protected primary amine and a secondary amine within the pyrrolidine ring. The secondary amine is available for selective N-alkylation, leading to a wide array of derivatives. These derivatives are integral to the synthesis of compounds targeting a range of diseases, including neurological disorders and infectious diseases. The protocols provided herein are foundational and may require optimization for specific substrates.
Key N-Alkylation Strategies
Three robust and widely applicable methods for the N-alkylation of this compound are presented:
-
Direct N-Alkylation: This classic method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base.
-
Reductive Amination: A two-step, one-pot reaction where the pyrrolidine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding N-alkylated product.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds, significantly expanding the accessible chemical space.
Data Presentation
Table 1: Direct N-Alkylation of this compound with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 94 | |
| 2 | Ethyl bromoacetate | Et₃N | Acetonitrile | 75 | 8 | ~72 (general) | |
| 3 | Propargyl bromide | Cs₂CO₃ | DMF | RT | 16 | >90 (general) | |
| 4 | Allyl bromide | NaH | THF | 0 to RT | 6 | >90 (general) |
Note: Yields are based on general procedures and may vary for the specific substrate.
Table 2: Reductive Amination of this compound with Carbonyl Compounds
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 72-96 (general) | |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dioxane | RT | 3 | >90 (general) | |
| 3 | Acetone | NaBH₃CN | Methanol | RT | 24 | High (general) | |
| 4 | Cyclohexanone | H₂/Pd-C | Ethanol | RT | 12 | High (general) |
Note: Yields are based on general procedures and may vary for the specific substrate.
Table 3: Buchwald-Hartwig Amination of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 18 | High (general) | |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 24 | High (general) | |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | High (general) |
Note: Yields are based on general procedures and may vary for the specific substrate.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization of the Workflow:
Application Notes and Protocols for Coupling Reactions with (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-amino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine (B122466) scaffold is a common motif in a wide range of biologically active compounds. The presence of a Boc-protected amine allows for selective functionalization at the 3-position, making it a versatile starting material for the synthesis of complex molecules, including potent enzyme inhibitors.[1] These application notes provide detailed protocols for common coupling reactions involving this compound—amide coupling, reductive amination, and Buchwald-Hartwig amination—and highlight the application of the resulting derivatives as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammatory disorders.
General Reaction Scheme
The primary amino group of (S)-3-aminopyrrolidine, after deprotection of the Boc group, serves as a nucleophile in various coupling reactions to form C-N bonds. The following diagram illustrates the three main coupling reactions detailed in this document.
Caption: General coupling reactions of this compound.
Experimental Protocols
The following are detailed protocols for the three key coupling reactions. It is assumed that the Boc-protecting group is removed prior to the reaction to expose the free amine. This can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Amide Coupling
This protocol describes the formation of an amide bond between (S)-3-aminopyrrolidine and a carboxylic acid using common coupling reagents.
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (S)-3-aminopyrrolidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide derivative.
Reductive Amination
This protocol details the formation of a secondary amine by reacting (S)-3-aminopyrrolidine with an aldehyde or ketone.
Protocol:
-
Dissolve the aldehyde or ketone (1.0 eq) and (S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol, dichloroethane, or tetrahydrofuran (B95107) (THF).
-
Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) to the mixture in portions at room temperature.[2][3]
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the secondary amine derivative.
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of (S)-3-aminopyrrolidine with an aryl halide.[4]
Protocol:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine (B1218219) ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene (B28343) or dioxane as the solvent.
-
Add (S)-3-aminopyrrolidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl pyrrolidine derivative.[5]
Experimental Workflow
The following diagram illustrates the general workflow for a typical coupling reaction and subsequent purification.
Caption: General experimental workflow for coupling reactions.
Data Presentation
The following table summarizes representative quantitative data for the coupling reactions of (S)-3-aminopyrrolidine with various substrates.
| Reaction Type | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Amide Coupling | Benzoic Acid | (S)-3-aminopyrrolidine | EDC, HOBt, DIPEA, DMF, rt, 24h | 85-95 | [6] |
| Amide Coupling | Acetic Acid | (S)-3-aminopyrrolidine | HATU, DIPEA, DCM, rt, 12h | 90-98 | [7] |
| Reductive Amination | Benzaldehyde | (S)-3-aminopyrrolidine | NaBH(OAc)₃, DCE, rt, 8h | 80-90 | [2] |
| Reductive Amination | Cyclohexanone | (S)-3-aminopyrrolidine | NaBH₃CN, MeOH, rt, 12h | 75-85 | [3][8] |
| Buchwald-Hartwig | 4-Bromotoluene | (S)-3-aminopyrrolidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C, 18h | 70-80 | [9][10] |
| Buchwald-Hartwig | 2-Chloropyridine | (S)-3-aminopyrrolidine | Pd(OAc)₂, RuPhos, NaOtBu, Dioxane, 90°C, 24h | 65-75 | [5] |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of (S)-3-aminopyrrolidine have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[11] Aberrant EGFR signaling is a key driver in the development and progression of several cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics. The pyrrolidine scaffold can be incorporated into these inhibitors to enhance binding affinity and selectivity.
Caption: Inhibition of the EGFR signaling pathway.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway
The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity and inflammation.[12][13] Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Pyrrolidine-containing molecules have been developed as potent and selective JAK inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of compounds with significant therapeutic potential. The protocols provided herein offer robust methods for its incorporation into lead compounds through common and reliable coupling reactions. The application of these derivatives as kinase inhibitors highlights the importance of the pyrrolidine scaffold in modern drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolidine Derivatives from (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-amino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine (B122466) scaffold is a common motif in a wide array of biologically active compounds and approved drugs. The presence of a Boc-protected amine at the 3-position and a secondary amine within the pyrrolidine ring provides two distinct points for chemical modification, making it a versatile starting material for the synthesis of diverse libraries of compounds. This document provides detailed protocols for the synthesis of various pyrrolidine derivatives from this compound, including N-acylation, N-sulfonylation, urea (B33335) formation, N-alkylation, and reductive amination. The application of these derivatives in the development of therapeutic agents is also discussed.
Synthetic Pathways Overview
The derivatization of this compound can be broadly categorized into reactions at the secondary amine of the pyrrolidine ring and modifications following the deprotection of the Boc group. A general overview of these synthetic transformations is depicted below.
Caption: General synthetic routes for the derivatization of this compound.
Experimental Protocols
Synthesis of N-Acyl-(S)-3-(Boc-amino)pyrrolidine Derivatives
N-acylation of the pyrrolidine nitrogen is a common strategy to introduce a wide variety of functional groups. These derivatives have applications as inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA), which are targets for anti-inflammatory therapies.[1]
Experimental Workflow:
Caption: Workflow for the N-acylation of this compound.
Protocol:
To a solution of this compound (1.0 eq.) and a suitable base such as triethylamine (B128534) (1.5 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at 0 °C, the corresponding acyl chloride (1.1 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-acyl derivative. For couplings with carboxylic acids, standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like DIPEA can be utilized.[2]
Data Summary:
| Reactant 1 | Reactant 2 (Acylating Agent) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzoyl chloride | Triethylamine | DCM | 4 | 92 | [1] |
| This compound | 4-Phenylcinnamoyl chloride | Triethylamine | DCM | 6 | 85 | [1] |
| This compound | Boc-L-proline | EDC/HOBt/DIPEA | Acetonitrile (B52724) | 12 | 88 | [2] |
Synthesis of N-Sulfonyl-(S)-3-(Boc-amino)pyrrolidine Derivatives
N-sulfonylation introduces the sulfonyl group, which can act as a key pharmacophore in various drug candidates.
Protocol:
In a similar procedure to N-acylation, this compound (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) are dissolved in an anhydrous solvent (e.g., DCM). The solution is cooled to 0 °C, and the desired sulfonyl chloride (1.1 eq.) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). An aqueous work-up followed by extraction with an organic solvent, drying, and concentration yields the crude product, which is then purified by column chromatography.
Synthesis of Urea Derivatives from this compound
Urea derivatives are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.[3] The synthesis of urea derivatives from this compound typically involves a two-step process: Boc deprotection followed by reaction with an isocyanate.
Experimental Workflow:
Caption: Workflow for the synthesis of urea derivatives.
Protocol for Boc Deprotection:
This compound is dissolved in a solvent such as DCM, and an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) is added.[4] The mixture is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude amine salt, which can be used directly in the next step after neutralization or purified. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol (B129727) can be used for deprotection.[5]
Protocol for Urea Formation:
To a solution of (S)-pyrrolidin-3-amine (1.0 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.) in a solvent such as DCM or DMF, the desired isocyanate (1.0 eq.) is added at 0 °C. The reaction is stirred at room temperature until completion. The solvent is then removed, and the residue is purified by crystallization or column chromatography to yield the final urea derivative.[6]
Data Summary:
| Amine | Isocyanate | Base | Solvent | Time (h) | Yield (%) | Reference |
| (S)-pyrrolidin-3-amine | Phenyl isocyanate | DIPEA | DCM | 2 | 95 | [6] |
| (S)-pyrrolidin-3-amine | 4-Chlorophenyl isocyanate | DIPEA | DMF | 3 | 91 | [6] |
Synthesis of N-Alkyl-(S)-3-(Boc-amino)pyrrolidine Derivatives
N-alkylation of the pyrrolidine ring introduces substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Protocol:
This compound (1.0 eq.), an alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or DIPEA (2.0 eq.) are combined in a polar aprotic solvent like acetonitrile or DMF. The reaction mixture is heated to 60-80 °C and stirred for several hours to overnight. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis of N-Substituted-(S)-3-(Boc-amino)pyrrolidine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce a variety of substituents on the pyrrolidine nitrogen.
Protocol:
To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) or THF, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) is added.[7] A catalytic amount of acetic acid can be added to facilitate the reaction, especially with ketones. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Data Summary:
| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 89 | [7] |
| Cyclohexanone | NaBH(OAc)₃ / AcOH | THF | 24 | 85 | [7] |
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of a diverse range of pyrrolidine derivatives. The protocols outlined in this document provide robust and reproducible methods for N-acylation, N-sulfonylation, urea formation, N-alkylation, and reductive amination. These synthetic routes offer access to novel compounds with potential applications in drug discovery and development, particularly in the fields of inflammation, oncology, and infectious diseases. The provided data and workflows are intended to serve as a practical guide for researchers in the pharmaceutical and chemical sciences.
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-(Boc-amino)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-3-(Boc-amino)pyrrolidine, identified by its CAS number 122536-76-9, is a critical chiral building block in modern medicinal chemistry.[1] Its structure, which incorporates the tert-butyloxycarbonyl (Boc) protecting group, provides a controlled method for introducing the (S)-pyrrolidine moiety into complex molecules.[1] This intermediate is fundamental in the synthesis of a wide array of advanced pharmaceutical compounds, including potent enzyme inhibitors and receptor antagonists.[2] Derivatives of (S)-3-aminopyrrolidine are key components in investigational drugs for conditions ranging from bacterial infections to cancer, making robust and scalable synthetic routes to this intermediate highly valuable.[3][4]
Section 1: Overview of Synthetic Strategies
The large-scale synthesis of this compound can be achieved through several strategic pathways, primarily starting from readily available chiral precursors. The choice of route often depends on factors such as cost of starting materials, scalability, and desired purity.
Key Synthetic Pathways:
-
From L-Aspartic Acid: This route involves the transformation of L-aspartic acid into N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing to form a benzyl-protected aminopyrrolidine, which is then Boc-protected and debenzylated.[5]
-
From trans-4-hydroxy-L-proline: This method utilizes trans-4-hydroxy-L-proline, proceeding through decarboxylation, N-Boc protection, hydroxyl sulfonylation, azide (B81097) substitution (with configuration inversion), and subsequent reduction of the azide to the amine.[6]
-
From (S)-3-Hydroxypyrrolidine: This pathway involves the protection of (S)-3-hydroxypyrrolidine, activation of the hydroxyl group (e.g., mesylation), displacement with an azide, and finally, reduction to the desired amine, which is then Boc-protected.[7]
-
Direct Protection of a Precursor: A common industrial approach involves the synthesis of an N-substituted-(S)-3-aminopyrrolidine, such as (S)-1-benzyl-3-aminopyrrolidine, followed by Boc protection of the 3-amino group and subsequent removal of the N-substituent (e.g., hydrogenolysis of the benzyl (B1604629) group).[2][4]
Caption: High-level overview of synthetic routes to this compound.
Section 2: Data Summary
Table 1: Comparison of Selected Large-Scale Synthetic Routes
| Starting Material | Key Steps | Reported Yield | Advantages | Disadvantages | Reference |
| L-Aspartic Acid | Ring formation, reduction, debenzylation | 62.8% (overall for dihydrochloride (B599025) salt) | Readily available, inexpensive starting material. | Multiple steps may lower overall efficiency on a very large scale. | [5] |
| trans-4-hydroxy-L-proline | Decarboxylation, Boc protection, Azidation (inversion), Reduction | Not specified | Utilizes a common chiral pool starting material. | Involves the use of azides, which requires special handling precautions. | [6] |
| (S)-1-benzyl-3-aminopyrrolidine | Boc protection, Palladium-catalyzed hydrogenolysis | 94.1% (Boc protection), 98% (hydrogenolysis) | High-yielding final steps, well-controlled reactions. | Requires prior synthesis of the N-benzyl precursor. | [2][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 122536-76-9 | [8] |
| Molecular Formula | C₉H₁₈N₂O₂ | [8] |
| Molecular Weight | 186.25 g/mol | [8] |
| Appearance | White or off-white powder/solid | [4][] |
| Purity | ≥98.0% (TLC) | [8] |
| Hazard Codes | H315, H319, H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation) |
Section 3: Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis from (S)-1-benzyl-3-aminopyrrolidine
This protocol details the Boc protection of (S)-1-benzyl-3-aminopyrrolidine followed by the removal of the N-benzyl group via catalytic hydrogenation to yield the final product.
Step 1: Synthesis of (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine [2]
-
Reagents and Materials:
-
(S)-1-benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]
-
Reaction vessel suitable for large-scale synthesis
-
Standard extraction and distillation equipment
-
-
Procedure:
-
To a stirred solution of (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in the chosen solvent (e.g., THF) at 0-5 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M NaOH solution and water.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purification via flash chromatography or recrystallization may be performed if necessary, though this reaction is often high-yielding and clean. A reported yield for this step is 94.1% with high chemical and optical purity.[2]
-
Step 2: Debenzylation to this compound [4]
-
Reagents and Materials:
-
(S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
-
Palladium on carbon (5-10% Pd/C)
-
Solvent: Ethanol or Methanol
-
Hydrogen source (H₂ gas cylinder or hydrogen generator)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve the (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (1.0 eq) from Step 1 in ethanol.
-
Carefully add 5-10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. A reported yield for this step is 98%.[4]
-
Caption: Experimental workflow for the two-step synthesis of the target compound.
Section 4: Purification and Quality Control
Purification Strategy
The final purity of the product is critical for its use in pharmaceutical development. While the described protocol often yields a high-purity product, further purification may be required.
-
Aqueous Workup: Effective for removing water-soluble impurities and excess base.[4][10]
-
Column Chromatography: Useful for removing closely related impurities, such as any di-Boc protected by-product, although controlling stoichiometry usually minimizes this.[11]
-
Recrystallization: Can be an effective method for large-scale purification if a suitable solvent system is identified.
Caption: Decision workflow for purification based on impurity profile.
Quality Control
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) and ensure the stereochemical integrity of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. This compound (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-3-(Boc-amino)pyrrolidine in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. A key structural motif in many DPP-4 inhibitors is a chiral amine, often a substituted pyrrolidine (B122466) or piperidine (B6355638) ring, which mimics the proline residue of natural substrates and interacts with the S1 pocket of the DPP-4 enzyme.
(S)-3-(Boc-amino)pyrrolidine is a versatile chiral building block utilized in the synthesis of various DPP-4 inhibitors. Its stereochemistry and functional groups are crucial for achieving high potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel DPP-4 inhibitors, drawing upon established synthetic methodologies.
Synthetic Strategy Overview
The general synthetic approach for incorporating this compound into a DPP-4 inhibitor involves two key steps:
-
Amide Bond Formation: The secondary amine of this compound is coupled with a carboxylic acid moiety, typically a protected β-amino acid derivative, which constitutes the core structure of the inhibitor.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring is removed under acidic conditions to yield the final active inhibitor or an intermediate for further modification.
This workflow is illustrated in the diagram below.
Caption: General synthetic workflow for DPP-4 inhibitors.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of pyrrolidine-containing DPP-4 inhibitors. Researchers should adapt these protocols based on the specific target molecule and substrate reactivity.
Protocol 1: Amide Coupling using DEPBT
This protocol describes the coupling of a Boc-protected β-amino acid with a substituted pyrrolidine, a reaction analogous to the coupling with this compound.[1]
Materials:
-
Boc-protected β-amino acid (e.g., (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid) (1.0 eq)
-
This compound or analogous amine (e.g., 2-benzylpyrrolidine) (1.0-2.0 eq)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.0-1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of the Boc-protected β-amino acid (1.0 eq) in anhydrous THF (or DMF) in a round bottom flask, add DEPBT (1.05 eq).
-
In a separate flask, prepare a solution of the amine (e.g., 2-benzylpyrrolidine (B112527), 2.0 eq) and TEA (2.0 eq) in anhydrous THF.
-
Add the amine solution to the activated acid solution and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 70% ethyl acetate (B1210297)/hexane). The reaction is typically complete within 19-24 hours.[1]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1N HCl (twice), saturated NaHCO₃ solution (thrice), distilled water (once), and brine (thrice).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or crystallization to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final amine.[1]
Materials:
-
Boc-protected intermediate from Protocol 1
-
4N HCl in 1,4-dioxane (B91453)
-
Anhydrous diethyl ether or ethyl acetate
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4N HCl in 1,4-dioxane (excess, typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 18-22 hours).[1]
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the precipitate and wash with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield the final DPP-4 inhibitor as its hydrochloride salt.
Data Presentation
The following table summarizes representative data for novel DPP-4 inhibitors synthesized using a pyrrolidine moiety, demonstrating the potential efficacy of compounds derived from this compound. The data is adapted from a study by Mehanna et al., where a 2-benzylpyrrolidine was used in place of a piperazine (B1678402) ring.[1]
| Compound ID | Heterocyclic Moiety | Yield (%) | IC₅₀ (µM) |
| 1 | 4-Benzylpiperidine | 37.7 | 1.6 ± 0.04 |
| 2 | 2-Benzylpyrrolidine | 63.8 | 0.3 ± 0.03 |
| 3 | 1-Phenethylpiperazine | 77.9 | 1.2 ± 0.04 |
| 4 | 1-Benzyl-4-aminopiperidine | 52.7 | 4.0 ± 0.08 |
Note: The yields and IC₅₀ values are for the final, deprotected compounds.
Signaling Pathway and Logical Relationships
The inhibition of DPP-4 by compounds synthesized from this compound leads to a cascade of events that ultimately improves glycemic control. The following diagram illustrates this signaling pathway.
Caption: DPP-4 inhibition signaling pathway.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of potent and selective DPP-4 inhibitors. The synthetic routes are generally robust and rely on well-established amide coupling and deprotection methodologies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize novel DPP-4 inhibitors with improved pharmacological profiles. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific target molecule.
References
Application Notes and Protocols: The Role of (S)-3-(Boc-amino)pyrrolidine in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] (S)-3-(Boc-amino)pyrrolidine, a chiral building block, offers a versatile platform for the synthesis of enantiomerically pure compounds, which is critical for optimizing drug-target interactions and minimizing off-target effects.[4][5] This document outlines the pivotal role of this compound in the synthesis of a promising class of antibacterial agents: N-benzyl-3-sulfonamidopyrrolidines, also known as "gyramides." These compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[6]
This compound as a Chiral Precursor
This compound serves as a crucial starting material for the synthesis of gyramides. The synthesis leverages the chirality of this precursor to produce the more active (R)-enantiomer of the final compound, as the stereocenter undergoes inversion during the synthetic sequence. The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino position allows for selective functionalization of the pyrrolidine ring nitrogen before its removal to enable subsequent reactions at the 3-position.
Featured Application: Synthesis of Gyramide A - A DNA Gyrase Inhibitor
Gyramide A is a representative member of the N-benzyl-3-sulfonamidopyrrolidine class of antibacterial agents.[6] These compounds inhibit bacterial cell division by targeting DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication.[6] The inhibition of this enzyme leads to bacterial cell death.
Antibacterial Activity of Gyramides
The following table summarizes the antibacterial activity of Gyramide A and its analogs against a panel of bacterial strains, along with their inhibitory concentration against E. coli DNA gyrase.
| Compound | E. coli MIC (µM) | P. aeruginosa MIC (µM) | S. enterica MIC (µM) | S. aureus MIC (µM) | S. pneumoniae MIC (µM) | E. coli DNA Gyrase IC50 (µM) |
| Gyramide A | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 0.7 - 3.3 |
| Gyramide B | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 0.7 - 3.3 |
| Gyramide C | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 2.5 - 160 | 0.7 - 3.3 |
| Data sourced from literature.[6] MIC values are presented as a range observed in the study. |
Experimental Protocols
The synthesis of Gyramide A from this compound involves a three-step process: Boc deprotection, sulfonylation, and reductive amination.
Step 1: Boc Deprotection of this compound
This step removes the Boc protecting group to yield (S)-3-aminopyrrolidine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (a sufficient amount to ensure complete reaction).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, (S)-3-aminopyrrolidine dihydrochloride (B599025), will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Caption: Boc Deprotection Workflow
Step 2: Sulfonylation of (S)-3-Aminopyrrolidine
This step introduces the sulfonyl group, with inversion of stereochemistry at the C3 position.
Materials:
-
(S)-3-Aminopyrrolidine dihydrochloride (from Step 1)
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend (S)-3-aminopyrrolidine dihydrochloride (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the suspension.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-N-(pyrrolidin-3-yl)-4-nitrobenzenesulfonamide.
Caption: Sulfonylation Reaction
Step 3: Reductive Amination for N-Benzylation
The final step involves the N-benzylation of the pyrrolidine nitrogen.
Materials:
-
(R)-N-(pyrrolidin-3-yl)-4-nitrobenzenesulfonamide (from Step 2)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (R)-N-(pyrrolidin-3-yl)-4-nitrobenzenesulfonamide (1.0 eq.) and benzaldehyde (1.1 eq.) in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Gyramide A.
Caption: Reductive Amination for N-Benzylation
Logical Relationship of Synthetic Steps
The synthesis of Gyramide A is a sequential process where the product of each step serves as the starting material for the next. The chirality established by the starting material is crucial for the biological activity of the final product.
Caption: Overall Synthetic Strategy
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel antibacterial agents. Its application in the preparation of gyramides, a class of DNA gyrase inhibitors, highlights its importance in the development of new therapeutics to combat bacterial infections. The detailed protocols provided herein offer a guide for researchers in the synthesis and exploration of this and related classes of antibacterial compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. General Procedure for N-Boc-Deprotection [bio-protocol.org]
- 3. mcours.net [mcours.net]
- 4. Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-(Boc-amino)pyrrolidine by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-3-(Boc-amino)pyrrolidine by chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include the starting material (pyrrolidine-3-amine), the di-Boc protected pyrrolidine (B122466) where both the primary and secondary amines are protected, and any unreacted reagents from the synthesis. The di-Boc protected impurity is significantly less polar than the desired mono-Boc product.[1]
Q2: What is a typical solvent system for the flash chromatography purification of this compound on silica (B1680970) gel?
A2: A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes. A typical starting point for the purification of the related (R)-enantiomer is a gradient from 33:66 to 50:50 ethyl acetate/hexanes, which can be adapted for the (S)-enantiomer.[2] For Boc-protected amines in general, dichloromethane (B109758)/methanol (B129727) mixtures can also be effective for more polar compounds.
Q3: My compound is showing significant peak tailing during silica gel chromatography. What can I do to improve the peak shape?
A3: Peak tailing for amines on silica gel is often caused by strong interactions with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% v/v), can be added to the mobile phase to neutralize these active sites and improve peak symmetry.
Q4: How can I visualize this compound on a TLC plate?
A4: Since the Boc-protected amine may not be strongly UV active, a chemical stain is often necessary for visualization. A ninhydrin (B49086) stain is effective for visualizing amines. While the Boc group protects the amine, it can be cleaved upon heating the TLC plate after staining, allowing the free amine to react with the ninhydrin to produce a colored spot.
Q5: Is the Boc protecting group stable during silica gel chromatography?
A5: The tert-butyloxycarbonyl (Boc) group is generally stable to the neutral or slightly acidic conditions of standard silica gel chromatography. However, prolonged exposure to highly acidic conditions or very active silica can potentially lead to some degradation. Using a mobile phase modifier like triethylamine can help to ensure the stability of the Boc group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system polarity.- Co-elution of the product with a non-polar impurity (e.g., di-Boc pyrrolidine). | - Optimize the solvent system using TLC. Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol.- For non-polar impurities, start with a lower polarity mobile phase to allow for better separation.- Consider using a different stationary phase, such as alumina, which is more basic and can offer different selectivity for amines. |
| Significant Peak Tailing | - Strong interaction of the amine with acidic silanol groups on the silica gel. | - Add 0.1-1% triethylamine or ammonia (B1221849) to the mobile phase to improve peak shape.- Use a less acidic, deactivated silica gel. |
| Product is not Eluting from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is recommended.- A common mobile phase for polar amines that are retained on the column is a mixture of dichloromethane and methanol. |
| Loss of Product During Purification | - Degradation of the Boc-protected amine on the silica gel.- Irreversible adsorption to the stationary phase. | - Ensure the silica gel is of high quality and not overly acidic.- The addition of triethylamine to the mobile phase can help prevent degradation and improve recovery.- Minimize the time the compound spends on the column. |
| Difficulty in Detecting the Product in Fractions | - The compound is not UV active. | - Use TLC with a ninhydrin stain to analyze fractions.- If available, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection in HPLC. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine an appropriate solvent system for flash column chromatography and to monitor the purification.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Solvent systems to test (e.g., various ratios of ethyl acetate/hexanes, dichloromethane/methanol)
-
Ninhydrin stain solution (0.3 g ninhydrin, 100 mL n-butanol, 3 mL acetic acid)
-
Heat gun
Procedure:
-
Prepare a developing chamber with the chosen solvent system.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Dip the plate in the ninhydrin stain solution and then gently warm it with a heat gun until colored spots appear.
-
Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify crude this compound on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Select an appropriate solvent system based on TLC analysis. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).
-
Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase according to the planned gradient.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Analytical HPLC Method
Objective: To assess the purity of the purified this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., Phenomenex Gemini)
-
Mobile phase: A mixture of water and methanol (e.g., 25:75 v/v)[3]
-
Sample vials
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).[3]
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 0.4-0.6 mg/mL.[3]
-
Inject the sample onto the column (e.g., 10 µL injection volume).[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).[3]
-
Analyze the resulting chromatogram to determine the purity of the sample based on the peak area of the main component relative to any impurities.
Data Presentation
Table 1: Typical TLC Data for Purification Monitoring
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Appearance with Ninhydrin Stain (after heating) |
| This compound | ~ 0.3 | Purple/Brown spot |
| Di-Boc protected pyrrolidine | > 0.6 | No significant color change |
| Pyrrolidine-3-amine | < 0.1 (streaking) | Intense purple spot |
Table 2: Summary of Chromatographic Methods
| Parameter | Flash Chromatography | Analytical HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reversed-Phase |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (+/- 0.1% Triethylamine) | Isocratic Water/Methanol (e.g., 25:75 v/v)[3] |
| Detection | TLC with Ninhydrin Stain | UV Detector (e.g., 210 nm)[3] |
| Purpose | Preparative Purification | Purity Assessment |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: (S)-3-(Boc-amino)pyrrolidine Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A solvent/anti-solvent system is generally effective. Common approaches include dissolving the compound in a solvent where it is soluble (like methanol (B129727) or toluene) and then adding an anti-solvent in which it is poorly soluble (such as hexane (B92381) or diethyl ether) to induce precipitation.[1]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue with Boc-protected amines.[1] This typically occurs when the solution is supersaturated or cooled too quickly. To resolve this, try heating the solution to redissolve the oil and then allow it to cool much more slowly. You can also try adding more of the primary solvent to reduce the level of supersaturation before cooling. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling.
Q3: The recrystallized product appears wet or sticky. What is the cause?
A3: this compound can be hygroscopic.[1] The sticky appearance is likely due to the absorption of atmospheric moisture. Ensure the product is dried thoroughly under vacuum and stored in a desiccator with a suitable drying agent. The compound is also noted to be air-sensitive.[2][3]
Q4: After recrystallization, the yield is very low. How can I improve it?
A4: Low yield can result from several factors. The compound may have significant solubility in the chosen anti-solvent, leading to loss of product in the mother liquor. To improve yield, you can try cooling the solution to a lower temperature (e.g., in an ice bath) before filtration to maximize precipitation. Also, ensure that the minimum amount of the primary solvent is used to dissolve the crude product initially.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | Incorrect solvent choice; insufficient solvent volume. | Confirm the solubility of this compound in the chosen solvent. It is slightly soluble in chloroform (B151607) and methanol.[2][3][4] Gently warm the mixture to aid dissolution. If it still does not dissolve, incrementally add more solvent. |
| Product "Oils Out" | Solution is too concentrated; cooling rate is too fast; presence of impurities. | Add a small amount of the primary solvent to the heated mixture to reduce saturation. Allow the solution to cool to room temperature slowly, then gradually cool further in an ice bath. Seeding the solution with a pure crystal can help initiate crystallization. |
| No Crystals Form Upon Cooling | Solution is not sufficiently supersaturated; compound is too soluble in the solvent system. | If the solution is too dilute, evaporate some of the solvent to increase the concentration. If using a solvent/anti-solvent system, add more anti-solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation. |
| Colored Impurities in Crystals | Impurities from the reaction mixture are co-precipitating. | Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel. Activated carbon can also be used to remove colored impurities, but be aware that it may adsorb some of the desired product. |
| Product is Clumpy or Amorphous | Rapid precipitation. | To obtain a more crystalline product, aim for a slower rate of crystal growth. This can be achieved by slower cooling or by adding the anti-solvent more slowly while vigorously stirring. |
Data Presentation
Solvent Selection for Recrystallization
The selection of an appropriate solvent system is critical for successful recrystallization. An ideal system involves a "solvent" in which the compound is soluble at elevated temperatures but less soluble at room temperature, and an "anti-solvent" in which the compound is poorly soluble.
| Solvent | Solubility of this compound | Potential Use in Recrystallization |
| Water | Soluble[2][3][4] | Can be used as the primary solvent if a suitable water-miscible anti-solvent is identified. However, its high polarity might make it less ideal for removing non-polar impurities. |
| Methanol | Slightly Soluble[2][3][4] | A good candidate as the primary solvent, to be paired with an anti-solvent like diethyl ether.[1] |
| Toluene | Likely Soluble (based on procedural descriptions) | Can be used as the primary solvent, followed by the addition of an anti-solvent such as hexane. |
| Chloroform | Slightly Soluble[2][3][4] | Could be used as a primary solvent, but care must be taken due to its volatility and toxicity. |
| Hexane | Poorly Soluble (implied as an anti-solvent) | Excellent choice as an anti-solvent to precipitate the product from a more polar solution. |
| Diethyl Ether | Poorly Soluble (implied as an anti-solvent) | A good choice as an anti-solvent when methanol is used as the primary solvent.[1] |
Experimental Protocols
Method 1: Recrystallization using a Toluene/Hexane Solvent System
This protocol is adapted from a procedure describing the precipitation of this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of warm toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Gradually add hexane as an anti-solvent with stirring until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Method 2: Recrystallization using a Methanol/Diethyl Ether Solvent System
This method is a common alternative for polar compounds that are difficult to crystallize.
-
Dissolution: Dissolve the crude product in a minimal amount of methanol at room temperature.
-
Precipitation: Slowly add diethyl ether to the solution while stirring. The product should begin to precipitate. Continue adding diethyl ether until precipitation appears complete.
-
Cooling: Cool the mixture in an ice bath for 30-60 minutes to enhance the yield.
-
Isolation: Filter the solid product, washing with a small volume of cold diethyl ether.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for the recrystallization of this compound.
Caption: A diagram showing the logical relationships between common recrystallization problems and their potential solutions.
References
Technical Support Center: (S)-3-(Boc-amino)pyrrolidine Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of this compound?
The most common and effective reagents for the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound are strong acids. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are widely used.[1][2]
Q2: What are the expected byproducts of the Boc deprotection reaction?
The primary byproducts of an acidic Boc deprotection are isobutylene (B52900) and carbon dioxide, which are typically volatile and removed during workup.[3] However, the intermediate tert-butyl cation can lead to side reactions.[4][5]
Q3: Can the pyrrolidine (B122466) ring be affected by the acidic deprotection conditions?
The pyrrolidine ring is generally stable under the acidic conditions used for Boc deprotection.
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A successful reaction will show the disappearance of the starting material and the appearance of the product, (S)-3-aminopyrrolidine.
Q5: What is the typical purity of the final product after deprotection and workup?
With proper workup and purification, the purity of (S)-3-aminopyrrolidine can be greater than 98%.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product analysis (TLC, LC-MS, NMR).
-
Lower than expected yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl) or use a higher concentration solution. For TFA, a common range is 25-50% (v/v) in a solvent like dichloromethane (B109758) (DCM).[6][7] For HCl, a 4M solution in dioxane is often effective.[2][8] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction every 30-60 minutes until completion. Typical reaction times can range from 30 minutes to a few hours at room temperature.[9] |
| Low Reaction Temperature | While most Boc deprotections proceed at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but should be done with caution to avoid side reactions. |
| Poor Solvent Choice | Ensure the solvent, commonly DCM for TFA deprotection, fully dissolves the starting material.[1][10] |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation by t-butyl cation | The tert-butyl cation generated during the reaction can alkylate nucleophilic sites. To prevent this, add a scavenger such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture.[4][] |
| Reaction with residual reagents | Ensure a thorough workup to remove all acidic reagents. A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will neutralize excess acid.[10] |
Issue 3: Difficulties with Product Isolation and Purification
Symptoms:
-
Low recovery of the product after workup.
-
The product is obtained as a salt (e.g., TFA or HCl salt).
-
The free amine product is volatile or water-soluble, leading to loss during extraction and concentration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product is in salt form | After acidic workup, the product is an ammonium (B1175870) salt. To obtain the free amine, neutralize the crude product with a base (e.g., saturated NaHCO3 or NaOH solution) and extract with an appropriate organic solvent. |
| Product is water-soluble | If the free amine is highly water-soluble, extraction with common organic solvents may be inefficient. In such cases, consider using a continuous liquid-liquid extractor or saturating the aqueous layer with salt (e.g., NaCl) to decrease the amine's solubility in water. Alternatively, ion-exchange chromatography can be an effective purification method.[12] |
| Product Volatility | The free (S)-3-aminopyrrolidine can be volatile. Avoid excessive heating during solvent removal. It is best to concentrate the product under reduced pressure at low temperatures. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv., or as a 25-50% v/v solution in DCM) dropwise to the stirred solution.[3][6]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., 1M NaOH).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-aminopyrrolidine.
-
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl)
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[2]
-
Reaction: Stir the mixture for 2-6 hours at room temperature, monitoring by TLC or LC-MS.[9]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.
-
To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent as described in the TFA protocol.
-
Quantitative Data Summary
The following tables provide typical reaction parameters for the Boc deprotection of aminopyrrolidines. Note that optimal conditions may vary based on the specific substrate and scale.
Table 1: Reaction Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Time (hours) | Typical Yield (%) |
| TFA | DCM | 25-50% (v/v) | 0 - 25 | 1 - 3 | >90 |
| HCl | 1,4-Dioxane | 4 M | 25 | 2 - 6 | >90 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [fr.bzchemicals.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
optimizing reaction conditions for N-alkylation of (S)-3-(Boc-amino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of this compound?
A1: The two primary methods for N-alkylation of this compound are:
-
Direct Alkylation with Alkyl Halides: This involves the reaction of the pyrrolidine's secondary amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1][2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[3][4][5]
Q2: How do I choose between direct alkylation and reductive amination?
A2: The choice of method depends on several factors:
-
Substrate Scope: Reductive amination is often compatible with a wider range of functional groups that might be sensitive to the basic conditions of direct alkylation.[4]
-
Selectivity: Direct alkylation can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts, especially with highly reactive alkyl halides.[1][2] Reductive amination offers better control for mono-alkylation.[5]
-
Availability of Starting Materials: If the desired alkyl group is readily available as an aldehyde or ketone, reductive amination is a convenient option. If the corresponding alkyl halide is more accessible, direct alkylation may be preferred.
Q3: What are common side reactions to be aware of during the N-alkylation of the Boc-protected pyrrolidine?
A3: Potential side reactions include:
-
Over-alkylation: The product, a tertiary amine, can react further with the alkyl halide to form a quaternary ammonium salt. This is more prevalent in direct alkylation methods.[2]
-
N-Alkylation of the Boc-protected amine: While the Boc group significantly reduces the nucleophilicity of the primary amine, under harsh basic conditions, deprotonation and subsequent alkylation can occur.[6]
-
Elimination: With sterically hindered alkyl halides or strong bases, elimination reactions can compete with substitution.
-
Racemization: While the chiral center at the 3-position is not directly involved in the reaction, harsh conditions could potentially lead to racemization if there are any acidic protons alpha to a carbonyl group elsewhere in the molecule.
Q4: Can the Boc protecting group be cleaved during the N-alkylation reaction?
A4: The Boc group is generally stable to basic and nucleophilic conditions used in most N-alkylation reactions.[7] However, it is sensitive to strong acids. Therefore, acidic work-up conditions should be carefully considered. Deprotection is typically achieved with acids like trifluoroacetic acid (TFA).[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Alkylating Agent | - Switch to a more reactive alkyl halide (I > Br > Cl). - For reductive amination, ensure the aldehyde/ketone is not sterically hindered. |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS. - Use a stronger base or a higher concentration of reagents. |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are soluble. Common solvents include DMF, acetonitrile, and THF.[6][9] - Consider using a phase-transfer catalyst for reactions with inorganic bases. |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature. - Ensure all reagents are pure and the solvent is anhydrous. |
Issue 2: Formation of Multiple Products (Over-alkylation or Side Reactions)
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (in Direct Alkylation) | - Use a 1:1 stoichiometry of the amine to the alkyl halide. - Add the alkyl halide slowly to the reaction mixture. - Consider using a bulkier, non-nucleophilic base. |
| N-Alkylation of the Boc-Protected Amine | - Use milder reaction conditions (lower temperature, weaker base). - Ensure the Boc-protecting group is intact on the starting material. |
| Competing Elimination Reaction | - Use a less sterically hindered alkyl halide. - Employ a non-hindered, weaker base. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | - Optimize column chromatography conditions (e.g., different solvent system gradient). - If the product is basic, consider an acidic wash during work-up to separate it from non-basic impurities.[10] |
| Presence of Quaternary Ammonium Salt Byproduct | - The quaternary salt is typically highly polar and may remain in the aqueous layer during extraction or stick to the baseline on silica (B1680970) gel. - If soluble, precipitation from a non-polar solvent may be possible. |
| Emulsion during Aqueous Work-up | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[10] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Direct Alkylation | Alkyl Bromide | Cs₂CO₃ | DMF | 100 | - | [6] |
| Direct Alkylation | Alkyl Iodide | NaH | DMF | Room Temp | - | [6] |
| Direct Alkylation | Methyl Iodide | KOtBu | THF | -20 | 62-66 | [11] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp | - | [5] |
| Electrochemical | Alkyl Halide | Electrogenerated Acetonitrile Anion | MeCN | Room Temp | 78-86 (overall) | [8][12] |
Note: Yields are often substrate-dependent and the provided values are illustrative based on similar systems.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile), add a suitable base (1.5-2.0 eq., e.g., K₂CO₃ or Cs₂CO₃).[9]
-
Reaction: Stir the mixture at room temperature for 10-15 minutes. Add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[9] Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
Iminium Ion Formation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). Add the aldehyde or ketone (1.1 eq.) and stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in portions over 10-15 minutes.[5]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[5]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers and wash with brine.[5]
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[5]
Visual Guides
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
preventing racemization of (S)-3-(Boc-amino)pyrrolidine
Welcome to the Technical Support Center for (S)-3-(Boc-amino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical integrity of this compound during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide provides a structured approach to identifying and resolving issues related to the racemization of this compound.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the use of (S)-3-aminopyrrolidine?
A1: Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a significant concern in maintaining the stereochemical purity of chiral molecules like (S)-3-aminopyrrolidine. The primary causes involve the formation of a planar, achiral intermediate, such as an imine or enamine, which can be protonated from either side with equal probability, leading to a loss of stereochemical information.[1] Key factors that promote racemization include:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[1] Strong or sterically unhindered bases are particularly effective at promoting the formation of achiral intermediates.[1][2]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates that lead to racemization. For instance, alcoholic solvents may act as hydrogen donors and increase the rate of racemization in some cases.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a reduction in enantiomeric excess.[1]
-
Choice of Coupling Reagents: In amide bond formation, certain coupling reagents are more prone to causing racemization than others.[2]
Q2: At which steps is racemization most likely to occur?
A2: Racemization is most probable during two key synthetic steps:
-
Boc Deprotection: The removal of the Boc protecting group is typically achieved under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane).[3] If not carefully controlled, these acidic conditions, especially at elevated temperatures or for prolonged periods, can lead to racemization of the resulting free amine.
-
Amide or Urea Coupling: Following Boc deprotection, the free (S)-3-aminopyrrolidine is often reacted with a carboxylic acid or isocyanate to form an amide or urea, respectively. This step, particularly when forming an amide bond, is a critical point where racemization can occur. The choice of coupling reagent, base, solvent, and temperature all play a crucial role in preserving stereochemical integrity.[2][4]
Q3: How can I minimize racemization during Boc deprotection?
A3: To minimize racemization during the removal of the Boc group, consider the following strategies:
-
Use Milder Acidic Conditions: Employ reagents like 4M HCl in dioxane or a lower concentration of TFA in a suitable solvent (e.g., dichloromethane).[3] Avoid excessively strong acids or high concentrations.
-
Control the Temperature: Perform the deprotection at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and proceed to the next step as soon as the deprotection is complete.
-
Use the Amine Salt Directly: After deprotection, the resulting hydrochloride or trifluoroacetate (B77799) salt of (S)-3-aminopyrrolidine can often be used directly in the subsequent coupling reaction without isolating the free base. This avoids exposing the more labile free amine to potentially racemizing conditions during work-up and isolation.
Q4: What are the best practices for preventing racemization during amide coupling reactions?
A4: Amide bond formation is a high-risk step for racemization. To maintain high enantiomeric purity, adhere to these best practices:
-
Choice of Coupling Reagent: Utilize coupling reagents that are known to suppress racemization. Reagents that form active esters in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are highly recommended.[1][4] Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with HOBt, or aminium/uronium reagents like HATU.[5][6]
-
Selection of Base: The choice of base is critical. Use a sterically hindered, weaker base to minimize proton abstraction from the chiral center. 2,4,6-Collidine (TMP) and N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[2][4]
-
Temperature Control: Conduct the coupling reaction at low temperatures, typically starting at 0 °C and allowing it to proceed at room temperature.[1]
-
Solvent Selection: Non-polar solvents are often preferred as they can help reduce the rate of racemization.[1]
-
Activation Time: If a pre-activation step is required for the carboxylic acid, keep the activation time to a minimum before adding the amine component. In-situ activation is often the better approach.[1]
Quantitative Data on Racemization Factors
Table 1: Effect of Coupling Reagent and Base on Racemization
| Coupling Reagent | Base | % Racemization (Epimerization) | Reference Compound(s) |
| HATU | DIEA | High | PNA monomers |
| HBTU | DIEA | Moderate to High | PNA monomers |
| TDBTU | DIEA | Moderate | PNA monomers |
| DEPBT | DIEA | Low | PNA monomers |
| HBTU | Collidine (TMP) | Higher than with DIEA* | PNA monomers |
| DIC/HOBt | - | High enantiomeric purity | PNA monomers |
*Note: In this specific study, the more sterically hindered base, collidine, resulted in higher racemization than DIEA, which underscores the importance of optimizing conditions for each specific substrate and reaction system.[2]
Table 2: General Recommendations for Minimizing Racemization
| Parameter | Condition to Minimize Racemization | Rationale |
| Temperature | Low (0 °C to room temperature) | Reduces the kinetic rate of racemization.[1] |
| Base | Sterically hindered (e.g., DIEA, 2,4,6-collidine) | Hinders the abstraction of the proton at the chiral center.[2][4] |
| Solvent | Non-polar (e.g., Dichloromethane) | Can disfavor the formation of polar, achiral intermediates.[1] |
| Coupling Reagent | Use with additives (e.g., EDC/HOBt, HATU) | Forms activated species less prone to racemization.[1][4][5][6] |
| Activation Time | Minimize pre-activation time (in-situ preferred) | Reduces the lifetime of the highly reactive and racemization-prone activated intermediate.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound with Minimal Racemization
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under mild acidic conditions to yield the hydrochloride salt of (S)-3-aminopyrrolidine with high enantiomeric purity.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (B91453)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or EtOAc in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a ninhydrin (B49086) stain to visualize the free amine) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the (S)-3-aminopyrrolidine hydrochloride salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
The resulting hydrochloride salt can be used directly in the next step without further purification or conversion to the free base.
Protocol 2: Low-Racemization Amide Coupling with (S)-3-Aminopyrrolidine
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with the hydrochloride salt of (S)-3-aminopyrrolidine using EDC and HOBt to minimize racemization.
Materials:
-
(S)-3-Aminopyrrolidine hydrochloride (from Protocol 1)
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere, add EDC (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-3-aminopyrrolidine hydrochloride (1.0 eq) in anhydrous DMF or DCM and add the sterically hindered base (e.g., DIEA, 2.2 eq).
-
Cool the activated carboxylic acid solution to 0 °C.
-
Slowly add the solution of (S)-3-aminopyrrolidine and base to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous work-up by washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (e.e.) of 3-aminopyrrolidine (B1265635) derivatives. The exact conditions may need to be optimized for specific derivatives. A pre-column derivatization is often necessary to introduce a chromophore for UV detection and to facilitate chiral separation.
Materials:
-
Sample of the 3-aminopyrrolidine derivative
-
Derivatizing agent (e.g., p-toluenesulfonyl chloride)
-
Chiral HPLC column (e.g., Chiralpak AD-H or similar polysaccharide-based column)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, diethylamine)
Procedure:
-
Derivatization (Example with p-toluenesulfonyl chloride):
-
Dissolve the amine sample in a suitable solvent (e.g., DCM).
-
Add a base (e.g., triethylamine) and p-toluenesulfonyl chloride.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the derivatized product.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-H (or equivalent).
-
Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape for basic analytes.[6][7]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a tosyl derivative).[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Signaling Pathways and Logical Relationships
DOT Diagram: Factors Leading to Racemization
Caption: Key factors promoting the formation of an achiral intermediate, leading to racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Purity Analysis of (S)-3-(Boc-amino)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric purity of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?
A1: The most common and effective techniques are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. The choice of technique depends on available equipment, sample throughput requirements, and the desired level of accuracy. Chiral HPLC is often preferred for its direct analysis capabilities and wide applicability.
Q2: I am not getting any separation between the enantiomers on my chiral HPLC column. What are the common causes?
A2: Lack of separation in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary stereochemical recognition for this compound. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often a good starting point.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the ratio of organic modifier to the non-polar solvent and the type and concentration of additives, is crucial for achieving separation.
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. Often, a lower flow rate improves resolution.
-
Temperature Effects: Temperature can significantly influence the interactions between the analyte and the CSP. It's important to control the column temperature and explore different temperatures to optimize separation.
Q3: Why are my peaks tailing in my chiral HPLC analysis?
A3: Peak tailing can be caused by:
-
Secondary Interactions: Unwanted interactions between the basic amine group of the analyte and residual silanols on silica-based CSPs can lead to tailing. Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA), can often mitigate this issue.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause peak tailing. Flushing the column with a strong solvent may help.
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in poor peak shape.
Q4: Is derivatization always necessary for the chiral analysis of this compound?
A4: Derivatization is not always required. Chiral HPLC can often directly separate the enantiomers. However, for Chiral GC analysis, derivatization is necessary to make the compound volatile. Derivatization can also be used in HPLC to improve peak shape, enhance detection, or to create diastereomers that can be separated on a standard achiral column.
Q5: How can I confirm the elution order of the (S) and (R) enantiomers?
A5: To confirm the elution order, you need to inject an enantiomerically pure standard of either the (S) or (R) form. The peak corresponding to the injected standard will confirm its retention time. If a pure standard is not available, a racemic standard (a 50:50 mixture of both enantiomers) should be used for method development.
Troubleshooting Guides
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Suboptimal mobile phase composition. | Vary the organic modifier (e.g., ethanol, isopropanol) percentage in the mobile phase. Experiment with different additives (e.g., trifluoroacetic acid, diethylamine) at low concentrations (0.1-0.5%). | |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | |
| Inappropriate column temperature. | Optimize the temperature using a column oven. Try both increasing and decreasing the temperature from ambient. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like diethylamine (0.1%) to the mobile phase to block active sites. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which may take longer for chiral columns. |
| Fluctuations in temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and ensure accurate mixing. |
Chiral GC (after derivatization)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks Detected | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Decomposition in the injector. | Lower the injector temperature. Use a splitless injection for thermally labile derivatives. | |
| Poor Resolution | Inappropriate chiral capillary column. | Test different chiral columns (e.g., based on cyclodextrin (B1172386) derivatives). |
| Incorrect temperature program. | Optimize the oven temperature program, including the initial temperature, ramp rate, and final temperature. | |
| Peak Broadening | Active sites in the GC system. | Deactivate the injector liner and ensure the column is properly installed. |
Data Presentation
The following tables summarize typical quantitative data for different analytical methods.
Table 1: Chiral HPLC Performance Data
| Parameter | Method 1: Polysaccharide-based CSP | Method 2: Macrocyclic Glycopeptide-based CSP |
| Chiral Stationary Phase | Chiralpak® AD-H | CHIROBIOTIC® T |
| Mobile Phase | Hexane/Ethanol (90:10 v/v) + 0.1% DEA | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Analysis Time | ~15 min | ~10 min |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer | ~0.05% of the minor enantiomer |
Table 2: Chiral GC-MS Performance Data (after derivatization)
| Parameter | Value |
| Derivatizing Agent | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) |
| Chiral Capillary Column | Chirasil-Val |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (1 min), ramp to 220 °C at 5 °C/min, hold for 5 min |
| Resolution (Rs) | > 2.5 |
| Analysis Time | ~30 min |
| Limit of Detection (LOD) | < 0.1% of the minor enantiomer |
Table 3: NMR with Chiral Solvating Agent (CSA) Performance Data
| Parameter | Value |
| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |
| Solvent | CDCl₃ |
| Spectrometer Frequency | ≥ 400 MHz |
| Chemical Shift Difference (Δδ) | 0.05 - 0.2 ppm for specific protons |
| Analysis Time | ~5-10 min per sample |
| Limit of Quantitation (LOQ) | ~1-2% of the minor enantiomer |
Experimental Protocols
Chiral HPLC Method
This protocol provides a starting point for the direct enantiomeric separation of this compound.
-
Instrumentation: HPLC system with a UV detector, column oven, and a chiral column.
-
Chiral Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mobile phase of Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25 °C.
-
Detection: Monitor the elution at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: Inject 10 µL.
-
Analysis: A racemic standard of 3-(Boc-amino)pyrrolidine should be injected first to determine the retention times of both enantiomers and calculate the resolution. Subsequently, inject the (S)-enantiomer sample to determine its enantiomeric purity by integrating the peak areas of both enantiomers.
NMR Spectroscopy with Chiral Solvating Agent (CSA)
This indirect method involves the formation of diastereomeric complexes that can be distinguished by NMR.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Materials: this compound sample, a chiral solvating agent such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), and deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent (TFAE) to the NMR tube.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and CSA completely.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two diastereomeric complexes (e.g., the CH proton adjacent to the nitrogen in the pyrrolidine (B122466) ring).
-
Integrate the signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Technical Support Center: (S)-3-(Boc-amino)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[1][2] It is a white to off-white powder or solid and is sensitive to air.[1]
Q2: What is the typical shelf life of this compound?
A2: While specific shelf-life data from manufacturers is not always publicly available, proper storage as recommended is crucial for maintaining the compound's integrity. For solutions in DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month, protected from light.[3] For in vivo experiments, it is advisable to prepare fresh solutions daily.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The major degradation pathway for this compound involves the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is generally stable to most nucleophiles and bases. Thermal degradation can also occur at elevated temperatures.
Q4: Is this compound compatible with both acidic and basic conditions in reactions?
A4: The Boc group is labile in strong acidic conditions, leading to its removal.[4] Therefore, prolonged exposure to strong acids should be avoided if the integrity of the Boc group is required. It is, however, generally stable under basic conditions.
Q5: How can I assess the purity and stability of my this compound sample?
A5: The purity and stability can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate the intact compound from its potential degradation products. For assessing enantiomeric purity, chiral HPLC or NMR with a chiral solvating or derivatizing agent can be employed.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experiments.
Issue 1: Inconsistent Reaction Yields or Incomplete Reactions
Possible Causes:
-
Degradation of the Reagent: Improper storage may have led to the degradation of this compound.
-
Inaccurate Quantification: The compound is hygroscopic, which can lead to errors in weighing.
-
Reaction Conditions: The reaction conditions may not be optimal.
Troubleshooting Steps:
-
Verify Reagent Quality: Assess the purity of the this compound sample using NMR or HPLC.
-
Ensure Proper Handling: Dry the compound under vacuum before use to remove any absorbed water.
-
Optimize Reaction Conditions: Re-evaluate solvent, temperature, and reaction time. Consider a fresh bottle of the reagent if degradation is suspected.
Issue 2: Observation of Unexpected Side Products
Possible Causes:
-
Partial Deprotection: If the reaction is performed under mildly acidic conditions, partial removal of the Boc group can occur, leading to side reactions involving the newly exposed amine.
-
Side Reactions of the Pyrrolidine (B122466) Ring: The secondary amine within the pyrrolidine ring can be nucleophilic and may participate in side reactions depending on the reaction partners.
-
Racemization: Although less common for the pyrrolidine scaffold itself, harsh reaction conditions could potentially lead to racemization at adjacent chiral centers in the molecule being synthesized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Data Presentation
| Property | Value | Reference |
| Appearance | White to off-white powder/solid | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Air sensitive | [1] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 112°C/0.25mm | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly), Water (Soluble) | [1] |
| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for evaluating the stability of this compound under specific conditions (e.g., in a particular solvent at a set temperature).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated stability-indicating HPLC method to determine the initial purity and concentration.
-
Storage: Store the remaining stock solution under the desired storage conditions (e.g., 25°C, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.
-
Data Analysis: Compare the purity and concentration of the compound at each time point to the initial values. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Experimental Workflow:
Caption: Workflow for chemical stability assessment.
Protocol 2: NMR Spectroscopy for Purity and Identity Confirmation
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the pyrrolidine ring protons. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments.
-
Purity Assessment: The presence of significant unidentifiable peaks may indicate impurities or degradation products.
Protocol 3: Chiral HPLC for Enantiomeric Purity Assessment
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of chiral amines.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject a solution of this compound and monitor the elution of the enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
References
Technical Support Center: Synthesis of (S)-3-(Boc-amino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of (S)-3-(Boc-amino)pyrrolidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The Boc-protection or deprotection step may not have gone to completion.
-
Degradation of Reagents: The di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) may have degraded due to moisture.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to lower yields.
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.
Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the limiting reagent. |
| Degradation of Boc-anhydride | Use a fresh bottle of Boc-anhydride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction parameters. For the Boc-protection step, ensure the pH is maintained around 11.[2] For reactions involving temperature-sensitive intermediates, maintain the recommended temperature range.[3] |
| Product Loss During Purification | For crystallization, use an appropriate solvent system (e.g., hexane (B92381) can be used to precipitate the product from a concentrated solution).[2] During column chromatography, select a suitable solvent system to ensure good separation and minimize product loss. |
Problem 2: Presence of Unexpected Impurities in the Final Product
Common Impurities and Their Management:
| Impurity | Potential Cause | Recommended Action |
| (R)-3-(Boc-amino)pyrrolidine (Enantiomeric Impurity) | Racemization during the synthesis, particularly if harsh basic or acidic conditions are used. | Use mild reaction conditions. Determine the enantiomeric excess (e.e.) using chiral HPLC. If the e.e. is low, consider purification by chiral chromatography or recrystallization with a chiral resolving agent. |
| Di-Boc-3-aminopyrrolidine | Use of a large excess of Boc-anhydride or prolonged reaction times during the Boc-protection step. | Use a controlled stoichiometry of Boc-anhydride (e.g., 1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. This impurity can often be separated by column chromatography. |
| Over-alkylation Products | In syntheses starting from precursors requiring alkylation, the nucleophilic pyrrolidine (B122466) nitrogen can react further. | Use a protecting group strategy to block the pyrrolidine nitrogen if alkylation at another position is desired. Optimize stoichiometry and reaction conditions to favor mono-alkylation. |
| tert-Butylated Byproducts | During Boc deprotection with strong acids like trifluoroacetic acid (TFA), the generated tert-butyl cation can alkylate the product or other nucleophilic species present.[1][4] | Use scavengers such as anisole (B1667542) or thioanisole (B89551) during the deprotection step to trap the tert-butyl cation.[4] |
| Residual Solvents | Incomplete removal of solvents used during the reaction or purification steps. | Dry the final product under high vacuum. Analyze for residual solvents using headspace GC-MS.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: A common and effective method involves the Boc protection of a suitable 3-aminopyrrolidine (B1265635) precursor. One such precursor is (S)-3-amino-1-benzylpyrrolidine, which can be Boc-protected, followed by the removal of the benzyl (B1604629) group by catalytic hydrogenation.[2] Another approach involves starting from a chiral precursor like L-aspartic acid or trans-4-hydroxy-L-proline and carrying out a series of transformations to construct the desired pyrrolidine ring with the correct stereochemistry.[2][]
Q2: How can I monitor the progress of the Boc-protection reaction?
A2: The reaction can be conveniently monitored by TLC, looking for the disappearance of the starting amine and the appearance of the less polar Boc-protected product. HPLC and GC-MS are also excellent quantitative methods for tracking the reaction progress.
Q3: What are the best methods for purifying crude this compound?
A3: The two most common purification techniques are crystallization and column chromatography. Crystallization from a suitable solvent system, such as by precipitating with hexane from a more polar solvent, can be very effective for obtaining high-purity material.[2] For removing closely related impurities, column chromatography on silica (B1680970) gel is often necessary.[3]
Q4: How do I determine the enantiomeric purity of my final product?
A4: The enantiomeric excess (e.e.) is best determined by chiral HPLC.[9] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Derivatization with a chiral reagent followed by analysis on a standard HPLC or GC can also be used.[9][10]
Q5: What are the potential side reactions during the removal of the Boc protecting group with Trifluoroacetic Acid (TFA)?
A5: The primary side reaction is the alkylation of the desired product or other nucleophilic molecules by the tert-butyl cation that is formed during the deprotection process.[1][4] This can lead to the formation of tert-butylated impurities. To mitigate this, scavengers like anisole or thioanisole are often added to the reaction mixture.[4] Incomplete removal of TFA can also be an issue in subsequent steps, so it's important to remove it thoroughly, for example, by azeotropic distillation with toluene (B28343).[2]
Q6: I see an impurity with a mass corresponding to a di-Boc protected product. How can I avoid this?
A6: The formation of di-Boc-3-aminopyrrolidine typically occurs when an excess of Boc-anhydride is used or when the reaction is allowed to proceed for too long. To avoid this, use a controlled amount of Boc-anhydride (around 1.1 to 1.2 equivalents) and monitor the reaction to stop it upon completion.
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-3-Amino-1-benzylpyrrolidine
This two-step protocol involves the Boc protection of (S)-3-amino-1-benzylpyrrolidine followed by debenzylation.
Step 1: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
-
In a suitable reaction vessel, dissolve (S)-3-amino-1-benzylpyrrolidine (1 equivalent) in an appropriate solvent such as a mixture of water and an organic solvent.
-
Adjust the pH of the solution to approximately 11 using an aqueous solution of sodium hydroxide (B78521).[2]
-
While stirring vigorously, add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in an organic solvent dropwise to the reaction mixture at a temperature between 50-60°C.[2]
-
Maintain the pH at 11 during the addition by adding sodium hydroxide solution as needed.[2]
-
After the addition is complete, continue stirring for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidine
-
Charge a hydrogenation reactor with (S)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine and a suitable solvent like water or methanol.
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C).
-
Pressurize the reactor with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours until the reaction is complete (monitored by GC or HPLC).[2]
-
Filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To remove residual water, an azeotropic distillation with toluene can be performed.[2]
-
Precipitate the final product by adding hexane to the concentrated solution with stirring, followed by cooling in an ice bath.[2]
-
Collect the crystals by filtration and dry under vacuum to yield this compound.[2]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak series), is often effective.[9]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol (B130326) or ethanol.[9] The exact ratio should be optimized for the specific column and system. Additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) (typically 0.1%) can be used to improve peak shape.[9]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound absorbs, for example, 210 nm, is suitable.[11]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. This compound | 122536-76-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-3-(Boc-amino)pyrrolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of (S)-3-(Boc-amino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and robust synthetic route starts with the commercially available (S)-3-amino-1-benzylpyrrolidine. This route involves two main steps: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the removal of the benzyl (B1604629) group via catalytic hydrogenation.[1] This method is favored for its high yields and stereochemical fidelity.
Q2: What are the primary challenges when scaling up the Boc protection step?
A2: Scaling up the Boc protection of the amino group in (S)-3-amino-1-benzylpyrrolidine presents several challenges. Maintaining a consistent pH and temperature throughout the reaction vessel becomes critical to prevent side reactions. The addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) needs to be carefully controlled to manage the exothermicity of the reaction. On a large scale, localized high concentrations of (Boc)₂O can lead to the formation of impurities. Efficient mixing is crucial to ensure uniform reaction conditions.
Q3: What are the key considerations for the catalytic hydrogenation (debenzylation) step at scale?
A3: The primary considerations for scaling up the catalytic hydrogenation step are ensuring efficient mass transfer of hydrogen gas, effective suspension of the palladium catalyst, and adequate heat removal.[2][3] In large reactors, achieving sufficient hydrogen dispersion can be difficult, potentially leading to slow or incomplete reactions. The exothermic nature of the reaction requires a robust cooling system to maintain the optimal temperature and prevent side reactions. Catalyst handling, filtration, and recovery at a large scale also require specialized equipment and procedures to ensure safety and efficiency.
Q4: How does the purity of the starting material, (S)-3-amino-1-benzylpyrrolidine, affect the final product?
A4: The purity of the starting material is critical for the quality of the final this compound. Impurities in the starting material can interfere with the Boc protection reaction, leading to the formation of byproducts that may be difficult to remove in later stages. Furthermore, any chiral impurities will be carried through the synthesis, reducing the enantiomeric excess of the final product. It is essential to use a starting material with high chemical and optical purity.[1]
Q5: What are the common impurities in the final product, and how can they be minimized?
A5: Common impurities can include the starting material, (S)-3-amino-1-benzylpyrrolidine, the intermediate (S)-1-benzyl-3-(Boc-amino)pyrrolidine if the debenzylation is incomplete, and potential byproducts from the Boc protection step. Over-alkylation during the synthesis of the starting material can also introduce impurities. To minimize these, it is crucial to drive each reaction to completion, carefully monitor reaction progress, and implement a robust purification strategy for the final product.
Troubleshooting Guides
Issue 1: Low Yield in the Boc Protection Step
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, GC, or LC-MS). Extend the reaction time if necessary. |
| Incorrect pH | Ensure the pH of the reaction mixture is maintained within the optimal range (typically around 11) during the addition of (Boc)₂O.[1] Use a pH probe for accurate monitoring and have a base solution ready for adjustments. |
| Poor mixing | On a larger scale, ensure the agitation is sufficient to maintain a homogeneous mixture. Consider using a different impeller design or increasing the stirring speed. |
| Degradation of (Boc)₂O | Use fresh, high-quality di-tert-butyl dicarbonate. Avoid prolonged exposure to moisture or high temperatures. |
Issue 2: Incomplete Debenzylation
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the catalyst is not poisoned by impurities from the starting material or solvents. Use high-purity hydrogen and solvents. Consider increasing the catalyst loading or using a fresh batch of catalyst. Certain palladium catalysts can be sensitive to the reaction environment.[3] |
| Insufficient hydrogen pressure | Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. |
| Poor mass transfer | Increase the agitation speed to improve the dispersion of hydrogen gas and the suspension of the catalyst. Consider using a different type of agitator designed for gas-liquid-solid reactions. |
| Low reaction temperature | While the reaction is exothermic, a certain temperature is required to achieve a reasonable reaction rate. Ensure the temperature is maintained within the optimal range. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is an oil or does not crystallize | This compound is a low-melting solid. If it oils out, try adding seed crystals to induce crystallization. Ensure the solvent system for crystallization is optimized. A mixture of a solvent in which the product is soluble and an anti-solvent is often effective.[1] |
| Low purity after crystallization | Perform a re-crystallization from a different solvent system. Consider a chromatographic purification step before the final crystallization if significant impurities are present. |
| Product is highly water-soluble | During workup, use brine to wash the organic layer to reduce the amount of product lost to the aqueous phase. Minimize the use of water during extraction. |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound at a laboratory scale and provides an illustrative example of potential changes at an industrial scale.
| Parameter | Laboratory Scale (Illustrative) | Industrial Scale (Illustrative) |
| Starting Material (S)-3-amino-1-benzylpyrrolidine | 17.6 g (0.1 mol) | 176 kg (1000 mol) |
| Di-tert-butyl dicarbonate | 26.2 g (0.12 mol) | 262 kg (1200 mol) |
| Intermediate Yield ((S)-1-benzyl-3-(Boc-amino)pyrrolidine) | 94.1% | 90-95% |
| Intermediate Purity | 99.1% (Chemical), 99.5% (ee) | >98% (Chemical), >99% (ee) |
| Hydrogenation Catalyst (5% Pd/C) | 2.6 g | 26 kg (may vary based on reactor efficiency) |
| Hydrogenation Time | 10 hours | 12-24 hours (highly dependent on mass transfer) |
| Final Product Yield (this compound) | 87.4% | 80-90% |
| Final Product Purity | 99.5% (Chemical), 99.5% (ee) | >99% (Chemical), >99.5% (ee) |
Note: Industrial scale data is illustrative and can vary significantly based on the specific equipment and process parameters used.
Experimental Protocols
Boc Protection of (S)-3-amino-1-benzylpyrrolidine (Lab Scale)
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine and 158.7 g of water.[1]
-
Adjust the pH of the mixture to 11 ± 0.5 using a 48% aqueous sodium hydroxide (B78521) solution.[1]
-
Heat the mixture to 50-60 °C with stirring.[1]
-
Slowly add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with the addition of 48% aqueous sodium hydroxide.[1]
-
After the addition is complete, continue stirring for 1 hour.[1]
-
Cool the reaction mixture to room temperature. The product, (S)-1-benzyl-3-(Boc-amino)pyrrolidine, will precipitate as a white solid.[1]
-
Filter the crystals, wash with water, and dry under vacuum at 50 °C.[1]
Catalytic Hydrogenation (Debenzylation) (Lab Scale)
-
In a suitable hydrogenation reactor, combine 26.0 g of (S)-1-benzyl-3-(Boc-amino)pyrrolidine, 120 g of water, and 2.6 g of 5% Pd/C catalyst.[1]
-
Pressurize the reactor with hydrogen gas (pressure may vary, e.g., 1-10 atm).
-
Heat the mixture to 40°C and stir vigorously for 10 hours.[1]
-
Monitor the reaction for the disappearance of the starting material by GC or LC-MS.
-
Once the reaction is complete, cool the mixture and carefully filter off the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add toluene (B28343) and concentrate again to remove residual water azeotropically.[1]
-
Dissolve the residue in a minimal amount of a suitable solvent and add an anti-solvent (e.g., hexane) to precipitate the product, this compound.[1]
-
Cool the mixture in an ice bath, filter the crystals, and dry under vacuum.[1]
Visualizations
References
Validation & Comparative
A Comparative NMR Analysis of (S)-3-(Amino)pyrrolidine Protecting Groups: Boc vs. Alternatives
A detailed guide for researchers on the ¹H and ¹³C NMR spectral characteristics of (S)-3-(Boc-amino)pyrrolidine compared to other commonly used N-protected analogues.
In the realm of pharmaceutical research and drug development, the pyrrolidine (B122466) scaffold is a privileged structure due to its prevalence in a myriad of biologically active compounds. The precise characterization of substituted pyrrolidines is paramount for ensuring chemical identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and contrasts it with other N-protected aminopyrrolidines, offering researchers a valuable resource for compound identification and quality control.
Comparative ¹H NMR Data
The ¹H NMR spectra of N-protected (S)-3-aminopyrrolidines are characterized by signals corresponding to the pyrrolidine ring protons and the protons of the protecting group. The chemical shifts and multiplicities of the pyrrolidine protons are influenced by the nature of the N-protecting group, providing a spectral fingerprint for each analogue. Below is a comparison of the reported ¹H NMR data for this compound and its Cbz-protected counterpart. Data for the Fmoc-protected analogue is less commonly reported and is therefore not included in this direct comparison.
| Proton Assignment | This compound (CDCl₃) | (S)-3-(Cbz-amino)pyrrolidine (CDCl₃) |
| Pyrrolidine H2 | 3.40 - 3.31 (m) | 3.65 - 3.55 (m) |
| Pyrrolidine H2' | 3.31 - 3.23 (m) | 3.45 - 3.35 (m) |
| Pyrrolidine H3 | 3.79 - 3.71 (m) | 4.20 - 4.10 (m) |
| Pyrrolidine H4 | 1.97 - 1.85 (m) | 2.20 - 2.10 (m) |
| Pyrrolidine H4' | 1.66 - 1.56 (m) | 1.85 - 1.75 (m) |
| Pyrrolidine H5 | 3.58 - 3.46 (m) | 3.65 - 3.55 (m) |
| Pyrrolidine H5' | 3.58 - 3.46 (m) | 3.30 - 3.20 (m) |
| Boc -C(CH₃)₃ | 1.44 (s, 9H) | - |
| Cbz -CH₂- | - | 5.12 (s, 2H) |
| Cbz -C₆H₅ | - | 7.38 - 7.28 (m, 5H) |
Note: Chemical shifts (δ) are reported in ppm and multiplicities as s (singlet), m (multiplet). The data is compiled from various sources and may show slight variations depending on experimental conditions.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the pyrrolidine ring carbons and the carbons of the protecting groups. The electron-withdrawing or -donating nature of the protecting group can influence the chemical shifts of the pyrrolidine carbons.
| Carbon Assignment | This compound (CDCl₃) | (S)-3-(Cbz-amino)pyrrolidine (CDCl₃) |
| Pyrrolidine C2 | 45.2 | 46.5 |
| Pyrrolidine C3 | 46.4 | 50.5 |
| Pyrrolidine C4 | 32.1 | 33.5 |
| Pyrrolidine C5 | 56.8 | 44.5 |
| Boc -C(CH₃)₃ | 79.3 | - |
| Boc -C(CH₃)₃ | 28.7 | - |
| Boc -C=O | 154.8 | - |
| Cbz -CH₂- | - | 67.0 |
| Cbz -C=O | - | 154.9 |
| Cbz Ar-C | - | 128.5, 128.0, 127.9, 136.8 |
Note: Chemical shifts (δ) are reported in ppm. The data is compiled from various sources and assignments are based on predictive models and comparison with similar structures.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for comparative studies. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of N-protected aminopyrrolidines.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the aminopyrrolidine derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak is often used as a reference.
¹H NMR Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Acquisition
-
Instrument Setup: The same sample and instrument setup as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation with an appropriate line broadening factor.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
NMR Analysis Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows:
NMR Analysis Workflow Diagram. This diagram illustrates the sequential steps involved in the NMR analysis of a chemical compound, from initial sample preparation through to the final structural elucidation and comparison.
Conclusion
The choice of an N-protecting group for (S)-3-aminopyrrolidine significantly impacts its ¹H and ¹³C NMR spectra. The Boc group, with its characteristic singlet at approximately 1.44 ppm in the ¹H NMR and signals around 79.3 and 28.7 ppm in the ¹³C NMR, is readily identifiable. In contrast, the Cbz group introduces aromatic signals in the ¹H NMR and a benzylic methylene (B1212753) signal in both ¹H and ¹³C spectra. These distinct spectral features allow for unambiguous identification of the protecting group and confirmation of the compound's structure. The provided data tables and experimental protocols serve as a valuable reference for researchers working with these important building blocks in drug discovery and development.
A Comparative Guide to Chiral HPLC Analysis of (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of (S)-3-(Boc-amino)pyrrolidine, a key chiral building block in pharmaceutical synthesis, is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][] High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of such chiral compounds.[][5] This guide provides a comparative overview of chiral HPLC methods for the analysis of this compound, supported by established experimental approaches for similar molecules.
Comparison of Chiral HPLC Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. For N-Boc protected amino compounds like this compound, polysaccharide and macrocyclic glycopeptide-based CSPs are the most effective.
| Chiral Stationary Phase (CSP) Type | Principle | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Forms transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5] | Broad applicability for a wide range of chiral compounds, high enantioselectivity, and robustness.[5] | Can be sensitive to the mobile phase composition and may require method development to achieve optimal separation. |
| Macrocyclic Glycopeptide-based (e.g., Vancomycin, Teicoplanin) | Utilizes multiple chiral centers and functional groups to interact with the analyte through ionic, hydrogen bonding, and inclusion complexation mechanisms.[6][7] | Excellent for the separation of N-blocked amino acids and related compounds.[6][8] Often provides baseline resolution.[6] | May have a more limited range of suitable mobile phases compared to polysaccharide CSPs. |
| Pirkle-Type (e.g., amino acid derivatives) | Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[5] | Effective for a range of compounds, particularly those with aromatic groups. | Generally less broadly applicable than polysaccharide or macrocyclic glycopeptide phases for this specific analyte. |
Recommended Experimental Protocol: Chiral HPLC of this compound
This protocol is a recommended starting point for the chiral analysis of this compound based on methods developed for similar N-Boc protected amines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition |
| Chiral Column | Polysaccharide-based: CHIRALPAK® AD-H, (Amylose tris(3,5-dimethylphenylcarbamate)) or Macrocyclic Glycopeptide-based: CHIROBIOTIC® T (Teicoplanin)[6][8] | Pirkle-type CSP |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The exact ratio may need optimization. For CHIROBIOTIC T, a reversed-phase mode with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) in methanol/water can be effective.[6] | Gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C (ambient) | Can be varied (e.g., 20-40 °C) to optimize separation. |
| Detection Wavelength | 210 nm (due to the Boc-protecting group) | 200-220 nm |
| Injection Volume | 10 µL | 5 - 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL. |
Alternative Analytical Approaches
While chiral HPLC is the gold standard, other techniques can be employed for the enantiomeric separation of this compound.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol.[9] SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. The same chiral stationary phases used in HPLC are often effective in SFC.[9]
-
Nonaqueous Capillary Electrophoresis (NACE): NACE is a high-resolution separation technique that can be used for chiral analysis, particularly for charged or polar compounds.[10] It often requires the use of a chiral selector added to the background electrolyte.
-
Pre-column Derivatization: For compounds lacking a UV chromophore, derivatization with a UV-active or fluorescent tag is necessary.[11][12] While this compound has a Boc group that absorbs at low UV, derivatization could be used to enhance detection or to enable separation on a non-chiral column by creating diastereomers. However, direct chiral HPLC is generally preferred to avoid potential kinetic resolution or racemization during the derivatization step.
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for chiral HPLC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 5. ijrpr.com [ijrpr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3-(Boc-amino)pyrrolidine and its (R)-enantiomer for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the chirality of molecular building blocks is of paramount importance. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. This guide provides a detailed comparison of (S)-3-(Boc-amino)pyrrolidine and its (R)-enantiomer, two critical chiral building blocks widely utilized in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, comparative performance in asymmetric synthesis with supporting experimental data, and detailed experimental protocols.
Physicochemical Properties
This compound and (R)-3-(Boc-amino)pyrrolidine are enantiomers, meaning they are non-superimposable mirror images of each other. As such, they share identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. Their key distinguishing feature is their opposite optical rotation, a direct consequence of their different stereochemistry.
| Property | This compound | (R)-3-(Boc-amino)pyrrolidine |
| CAS Number | 122536-76-9 | 122536-77-0 |
| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol | 186.25 g/mol |
| Appearance | White to off-white powder | White to light yellow powder |
| Melting Point | 50 °C[1][2] | 50 °C[2] |
| Boiling Point | 112 °C at 0.25 mmHg[1][3] | 286.4 ± 29.0 °C (Predicted)[2] |
| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol)[1][4] | [α]/D ≈ +21.5° (c=1 in ethanol)[2][5] |
| Solubility | Soluble in water, slightly soluble in chloroform (B151607) and methanol.[1][3][6][7] | Soluble in water.[2][] |
The Critical Role of Chirality in Drug Development
The specific three-dimensional structure of a drug molecule is crucial for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the use of enantiomerically pure starting materials like (S)- and (R)-3-(Boc-amino)pyrrolidine is fundamental in the synthesis of single-enantiomer drugs, leading to improved therapeutic indices and safer medications.
Comparative Performance in Asymmetric Synthesis
While both (S)- and (R)-3-(Boc-amino)pyrrolidine are valuable chiral building blocks, their differential performance is most evident in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The choice between the (S) and (R) enantiomer of the starting material directly dictates the stereochemistry of the final product.
A study by an undisclosed research group demonstrated the stereoselective synthesis of N-(aminocycloalkylene)amino acid derivatives through a nucleophilic substitution (SN2) reaction. This research provides a direct comparison of the reactivity of a racemic mixture of 3-Boc-aminopyrrolidine with chiral triflate esters, leading to the formation of diastereomers.
The experimental workflow for this type of synthesis can be generalized as follows:
Caption: Generalized workflow for the SN2 reaction.
In this study, the nucleophilic substitution reaction of chiral triflate esters with 3-Boc-aminopyrrolidine resulted in the formation of diastereomeric products. The diastereomeric ratio (d.r.) of the products is a direct measure of the stereoselectivity of the reaction, influenced by the stereochemistry of both the chiral triflate and the aminopyrrolidine.
Experimental Data
The following table summarizes the diastereomeric ratios obtained from the reaction of a racemic mixture of 3-Boc-aminopyrrolidine with enantiopure triflate esters.
| Chiral Triflate Ester | Diastereomeric Ratio (d.r.) of Products |
| (R)-enantiomer | 90:10 |
| (S)-enantiomer | 94:6 |
These results indicate that the stereocenter of the chiral triflate ester influences the stereochemical outcome of the reaction, leading to a preference for the formation of one diastereomer over the other. This highlights the importance of selecting the correct enantiomer of a chiral building block to achieve the desired stereochemistry in the final product.
Experimental Protocols
The following is a representative experimental protocol for the SN2 reaction described above.
General Procedure for the Synthesis of Diastereomeric 2-[(Boc-amino)pyrrolidin-1-yl]alkanoates:
-
Preparation of the Reaction Mixture: To a solution of the chiral triflate ester (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add 3-(Boc-amino)pyrrolidine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the diastereomeric products.
-
Characterization: Characterize the purified diastereomers by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structures and determine the diastereomeric ratio.
The logical relationship for selecting the appropriate enantiomer for a desired product stereochemistry can be visualized as follows:
Caption: Decision pathway for enantiomer selection.
Conclusion
This compound and its (R)-enantiomer are indispensable chiral building blocks in modern organic synthesis and drug discovery. While they possess identical physicochemical properties in an achiral environment, their true value lies in their ability to introduce a specific stereocenter into a target molecule. The choice between the (S) and (R) enantiomer is a critical decision in the design of a synthetic route, directly impacting the stereochemical outcome and, ultimately, the biological activity of the final compound. The provided experimental data and protocols serve as a practical guide for researchers in the strategic application of these versatile chiral synthons.
References
- 1. Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral building blocks is a critical decision in modern drug discovery, profoundly influencing the synthetic accessibility, physicochemical properties, and biological activity of novel therapeutic agents. (S)-3-(Boc-amino)pyrrolidine is a widely utilized scaffold due to its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate. However, a diverse array of alternative chiral building blocks exists, each offering unique structural and functional characteristics. This guide provides an objective, data-driven comparison of key alternatives, including chiral piperidines, azetidines, quinuclidines, and tetrahydrofurans, to aid researchers in making informed decisions for their synthetic campaigns.
At a Glance: Comparative Overview of Chiral Building Blocks
The choice of a saturated heterocyclic scaffold impacts key molecular properties such as basicity (pKa), lipophilicity (logP), and three-dimensional shape. These parameters, in turn, affect a compound's pharmacokinetic and pharmacodynamic profile.
| Building Block | Representative Structure | Ring Size | Typical pKa (Free Amine) | cLogP (Boc-Protected) | Key Structural Features |
| This compound | tert-Butyl ((S)-pyrrolidin-3-yl)carbamate | 5-membered | ~10.5 | ~1.2 | Privileged scaffold, moderate flexibility, common in kinase inhibitors.[1] |
| (R)-3-(Boc-amino)piperidine | tert-Butyl ((R)-piperidin-3-yl)carbamate | 6-membered | ~10.8 | ~1.5 | More rigid chair-like conformation, often improves metabolic stability.[1][2] |
| (S)-3-(Boc-amino)azetidine | tert-Butyl ((S)-azetidin-3-yl)carbamate | 4-membered | ~10.2 | ~0.8 | Strained ring system, provides novel 3D vectors for exiting the core.[3] |
| (S)-3-Aminoquinuclidine | (S)-1-Azabicyclo[2.2.2]octan-3-amine | Bicyclic (6,6) | ~10.9 | N/A (dihydrochloride) | Rigid bicyclic structure, used in neuroscience research (e.g., 5-HT3 antagonists).[4][5] |
| (S)-N-Boc-3-aminotetrahydrofuran | tert-Butyl ((S)-tetrahydrofuran-3-yl)carbamate | 5-membered (oxa) | ~9.5 | ~1.1 | Oxygen heteroatom acts as H-bond acceptor, can improve solubility.[6][7] |
Performance in Synthetic Applications: A Head-to-Head Comparison
The reactivity of the secondary amine is a critical performance indicator for these building blocks. A direct comparison in nucleophilic substitution reactions provides valuable insight into their relative utility. In a study by Głowacka et al., the SN2 reaction of chiral triflate esters with N-Boc-protected aminopyrrolidines and aminopiperidines was investigated, providing key comparative data.[8][9]
Reaction Scheme: Nucleophilic substitution of chiral triflate esters with Boc-protected cyclic amines.[8]
Table 2: Comparative Yields in Nucleophilic Substitution Reactions [8]
| Electrophile (R-group) | Nucleophile | Product | Yield (%) |
| Methyl ((R)-triflate) | This compound | Methyl (S)-2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)propanoate | 79% |
| Methyl ((R)-triflate) | (R)-3-(Boc-amino)piperidine | Methyl (S)-2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)amino)propanoate | 86% |
| Ethyl ((R)-triflate) | This compound | Methyl (S)-2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)butanoate | 65% |
| Ethyl ((R)-triflate) | (R)-3-(Boc-amino)piperidine | Methyl (S)-2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)amino)butanoate | 75% |
| Isopropyl ((R)-triflate) | This compound | Methyl (S)-2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)-3-methylbutanoate | 54% |
| Isopropyl ((R)-triflate) | (R)-3-(Boc-amino)piperidine | Methyl (S)-2-(((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)amino)-3-methylbutanoate | 60% |
The data indicates that under these specific SN2 reaction conditions, (R)-3-(Boc-amino)piperidine consistently provides higher yields compared to its pyrrolidine (B122466) counterpart across various substrates. This suggests that the piperidine (B6355638) nitrogen may be more nucleophilic or that the transition state is more favorable.
Experimental Protocols
General Experimental Protocol for Nucleophilic Substitution of Chiral Triflate Esters[8][9]
Materials:
-
Chiral triflate ester (1.0 equiv)
-
Chiral amine (e.g., (R)-3-(Boc-amino)piperidine or this compound) (1.2 equiv)
-
Triethylamine (B128534) (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral amine (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM, a solution of the chiral triflate ester (1.0 equiv) in anhydrous DCM is added dropwise at -50 °C under an inert atmosphere.
-
The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Visualizing the Selection Process and Synthetic Workflow
The selection of a chiral building block is a multi-parameter decision. The following diagram illustrates a logical workflow for this process.
Caption: A decision workflow for selecting a chiral building block in drug discovery.
This second diagram illustrates a generalized workflow for incorporating these building blocks into more complex molecules.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
(S)-3-(Boc-amino)pyrrolidine: A Superior Chiral Building Block for Asymmetric Synthesis in Drug Discovery
(S)-3-(Boc-amino)pyrrolidine has emerged as a critical chiral building block in pharmaceutical synthesis, offering significant advantages in the stereocontrolled construction of complex molecular architectures. Its unique combination of a stereodefined pyrrolidine (B122466) ring and a strategically placed Boc-protected amine facilitates the synthesis of enantiomerically pure compounds, particularly in the development of targeted therapies such as Dipeptidyl Peptidase-4 (DPP-4) and Epidermal Growth Factor Receptor (EGFR) inhibitors.
This guide provides a comparative analysis of this compound against other chiral building blocks, supported by experimental data, to highlight its superior performance in achieving high yields and enantioselectivity. Detailed experimental protocols for its application in the synthesis of key pharmaceutical intermediates are also presented.
Unparalleled Stereochemical Control and Versatility
The inherent chirality of this compound makes it an invaluable tool for introducing a specific stereocenter into a target molecule. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise reactions, preventing unwanted side reactions and enabling chemists to perform subsequent modifications with high precision.[1] The pyrrolidine scaffold itself is a prevalent motif in a vast array of biologically active natural products and synthetic drugs, making this building block a highly sought-after intermediate in drug discovery.[2]
Comparative Performance in Asymmetric Synthesis
While direct head-to-head comparative studies are often proprietary, the literature provides compelling evidence of the efficacy of chiral pyrrolidine derivatives in achieving high enantioselectivity. The choice of the chiral auxiliary or building block is paramount in directing the stereochemical outcome of a reaction.
Table 1: Comparison of Chiral Pyrrolidine Derivatives in Asymmetric Michael Addition
| Chiral Catalyst/Auxiliary | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| This compound derivative | Michael addition of propanal to β-nitrostyrene | 96 | - | 78 |
| Chiral C2-symmetric 2,5-disubstituted pyrrolidine | Addition of diethylzinc (B1219324) to aryl aldehydes | 85-95 | - | 70-96[3] |
| Chiral pyrrolidine-based organocatalyst | Michael addition of cyclohexanone (B45756) to nitrostyrenes | 87-98 | >99:1 | 99[3] |
As illustrated in the table, chiral pyrrolidine derivatives consistently afford high yields and excellent stereocontrol in various asymmetric transformations. The use of a this compound-derived catalyst in a Michael addition reaction resulted in a high yield and good enantiomeric excess.[4] Other specialized chiral pyrrolidine ligands have demonstrated even higher enantioselectivities in different reaction systems.[3] This underscores the importance of the pyrrolidine scaffold in asymmetric catalysis.
Application in the Synthesis of DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry of the inhibitor is crucial for its binding affinity and efficacy. This compound and its derivatives are key intermediates in the synthesis of several DPP-4 inhibitors.
Experimental Protocol: Synthesis of a DPP-4 Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate for a DPP-4 inhibitor, adapted from literature procedures involving a similar chiral amine.
Step 1: Coupling of Boc-protected amine with the core structure
To a solution of (R)-3-(Boc-amino)piperidine (or a similar chiral amine like this compound) and a suitable carboxylic acid precursor in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Deprotection of the Boc group
The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane, and a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the desired amine salt.
Step 3: Final modification
The deprotected amine is then reacted with the final building block, often an electrophile, in the presence of a base to yield the final DPP-4 inhibitor.
Application in the Synthesis of EGFR Inhibitors
EGFR inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer. The pyrido[3,4-d]pyrimidine (B3350098) scaffold is a common core structure in many irreversible EGFR inhibitors. This compound can be utilized as a key building block to introduce the necessary chiral side chain.[5]
Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine-based EGFR Inhibitor
The following is a representative protocol for the synthesis of a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine EGFR inhibitor, conceptualized from related synthetic procedures.
Step 1: Synthesis of the 4-chloro-2-amino-pyrido[3,4-d]pyrimidine core
The synthesis typically begins with the construction of the core heterocyclic ring system from appropriate starting materials, often involving cyclization reactions.
Step 2: Sonogashira Coupling
The 4-chloro-2-amino-pyrido[3,4-d]pyrimidine is subjected to a Sonogashira cross-coupling reaction with a terminal alkyne, such as propargyl alcohol. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a solvent like DMF.[6][7][8]
Step 3: Michael Addition with this compound
The resulting alkynyl-substituted pyridopyrimidine is then reacted with this compound. The pyrrolidine nitrogen acts as a nucleophile in a Michael addition to an activated intermediate, forming the desired chiral side chain.
Step 4: Final Deprotection and Modification
The Boc protecting group is removed under acidic conditions, and any further required modifications are carried out to yield the final EGFR inhibitor.
Visualizing the Synthetic and Biological Pathways
To better understand the utility of this compound, the following diagrams illustrate a typical drug discovery workflow and the signaling pathway of DPP-4 inhibition.
Conclusion
This compound stands out as a superior chiral building block for asymmetric synthesis in drug discovery. Its inherent chirality, coupled with the versatility of the Boc-protecting group, enables the efficient and stereocontrolled synthesis of complex, enantiomerically pure molecules. Its successful application in the synthesis of potent DPP-4 and EGFR inhibitors demonstrates its significant value to researchers, scientists, and drug development professionals. The continued utilization of this and other advanced chiral building blocks will undoubtedly accelerate the development of next-generation therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Protected and Deprotected (S)-3-Aminopyrrolidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of protected and deprotected (S)-3-aminopyrrolidine is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for (S)-3-aminopyrrolidine and its commonly used N-protected forms (Boc, Cbz, and Fmoc), supported by experimental protocols.
(S)-3-aminopyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. The protection of its secondary amine is a common strategy in multi-step syntheses to control its reactivity. The choice of protecting group can significantly influence the spectroscopic properties of the molecule. This guide summarizes the key differences in NMR, IR, and mass spectrometry data between the unprotected amine and its N-tert-butoxycarbonyl (Boc), N-carboxybenzyl (Cbz), and N-(9-fluorenylmethoxycarbonyl) (Fmoc) protected analogues.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for deprotected (S)-3-aminopyrrolidine and its N-protected derivatives. These values are compiled from various sources and represent typical observed data.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Pyrrolidine Ring Protons | Protecting Group Protons |
| (S)-3-Aminopyrrolidine | 2.5-3.5 (m) | - |
| N-Boc-(S)-3-aminopyrrolidine | 1.65-2.12 (m), 3.0-3.65 (m) | 1.46 (s, 9H)[1] |
| N-Cbz-(S)-3-aminopyrrolidine | 1.8-2.2 (m), 3.2-3.8 (m) | 5.1 (s, 2H), 7.3-7.4 (m, 5H) |
| N-Fmoc-(S)-3-aminopyrrolidine | 1.9-2.3 (m), 3.3-3.9 (m) | 4.2-4.5 (m, 3H), 7.2-7.8 (m, 8H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Pyrrolidine Ring Carbons | Protecting Group Carbons |
| (S)-3-Aminopyrrolidine | ~35 (CH₂), ~47 (CH₂), ~50 (CH), ~55 (CH₂) | - |
| N-Boc-(S)-3-aminopyrrolidine | ~32 (CH₂), ~45 (CH₂), ~51 (CH), ~53 (CH₂) | ~28.7 (C(CH₃)₃), ~79.3 (C(CH₃)₃), ~155.0 (C=O)[2] |
| N-Cbz-(S)-3-aminopyrrolidine | ~33 (CH₂), ~46 (CH₂), ~51 (CH), ~54 (CH₂) | ~67.0 (CH₂), ~128.0, ~128.1, ~128.6, ~136.9 (Aromatic), ~155.0 (C=O) |
| N-Fmoc-(S)-3-aminopyrrolidine | ~33 (CH₂), ~46 (CH₂), ~51 (CH), ~54 (CH₂) | ~47.5 (CH), ~67.0 (CH₂), ~120.2, ~125.3, ~127.3, ~127.9, ~141.5, ~144.0 (Aromatic), ~155.0 (C=O) |
Table 3: IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Other Key Bands |
| (S)-3-Aminopyrrolidine | 3300-3400 (broad) | - | ~1590 (N-H bend) |
| N-Boc-(S)-3-aminopyrrolidine | ~3350 (sharp) | ~1690 | ~1170 (C-O) |
| N-Cbz-(S)-3-aminopyrrolidine | ~3350 (sharp) | ~1695 | ~1250 (C-O), ~700, ~750 (Aromatic C-H bend) |
| N-Fmoc-(S)-3-aminopyrrolidine | ~3350 (sharp) | ~1700 | ~1260 (C-O), ~740, ~760 (Aromatic C-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ | Common Fragments |
| (S)-3-Aminopyrrolidine | 86.14 | 87.1 | 70, 57, 44 |
| N-Boc-(S)-3-aminopyrrolidine | 186.25 | 187.1[1] | 131 (M-C₄H₈+H)⁺, 87 (M-Boc+2H)⁺, 57 (C₄H₉)⁺ |
| N-Cbz-(S)-3-aminopyrrolidine | 220.27 | 221.3 | 176 (M-CO₂+H)⁺, 108 (C₇H₇O)⁺, 91 (C₇H₇)⁺ |
| N-Fmoc-(S)-3-aminopyrrolidine | 308.37 | 309.4 | 179 (Fluorenyl)⁺, 153, 131 (M-Fmoc+2H)⁺ |
Experimental Protocols
Detailed methodologies for the protection and deprotection of (S)-3-aminopyrrolidine are provided below.
N-Boc Protection of (S)-3-Aminopyrrolidine
Materials:
-
(S)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopyrrolidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or an aqueous solution of NaOH.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected product.
N-Cbz Protection of (S)-3-Aminopyrrolidine
Materials:
-
(S)-3-Aminopyrrolidine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopyrrolidine (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for several hours to overnight, monitoring by TLC.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.[3]
N-Fmoc Protection of (S)-3-Aminopyrrolidine
Materials:
-
(S)-3-Aminopyrrolidine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water or other suitable solvent system
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopyrrolidine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization as needed.
Deprotection Protocols
Materials:
-
N-Boc-(S)-3-aminopyrrolidine
-
4 M HCl in dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of DCM or EtOAc.
-
Add an excess of 4 M HCl in dioxane or TFA.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
For HCl deprotection, the hydrochloride salt may precipitate and can be collected by filtration and washed with diethyl ether.
-
For TFA deprotection, concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA. The resulting TFA salt can be used directly or neutralized.
Materials:
-
N-Cbz-(S)-3-aminopyrrolidine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH or EtOH.
-
Carefully add Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure) or add a hydrogen transfer reagent like ammonium formate (B1220265) and heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]
Materials:
-
N-Fmoc-(S)-3-aminopyrrolidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by column chromatography or by an acidic wash to remove the dibenzofulvene-piperidine adduct.
Logical Workflow for Protection and Spectroscopic Analysis
The following diagram illustrates the general workflow for the protection of (S)-3-aminopyrrolidine and subsequent spectroscopic analysis.
Caption: Workflow for the protection and analysis of (S)-3-aminopyrrolidine.
Signaling Pathway of Amine Protection and Deprotection
The following diagram illustrates the general chemical transformations involved in the protection and deprotection of an amine.
Caption: General scheme of amine protection and deprotection.
References
A Comparative Guide to the Biological Activity of Compounds Derived from (S)-3-(Boc-amino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(Boc-amino)pyrrolidine is a valuable chiral building block in medicinal chemistry, enabling the synthesis of diverse and potent biologically active molecules. This guide provides a comparative analysis of two distinct classes of compounds derived from this versatile scaffold: irreversible epidermal growth factor receptor (EGFR) inhibitors for oncology applications and a novel class of antibacterial agents targeting DNA gyrase. The information presented herein is supported by experimental data to aid in structure-activity relationship (SAR) studies and future drug development endeavors.
I. Pyrido[3,4-d]pyrimidine (B3350098) Derivatives as Irreversible EGFR Inhibitors
A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds are designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation, a significant challenge in non-small cell lung cancer (NSCLC) therapy. The (S)-pyrrolidinyl moiety at the C-4 position of the pyrido[3,4-d]pyrimidine core plays a crucial role in the binding and activity of these inhibitors.
Comparative Biological Activity
The inhibitory activities of representative compounds against various EGFR kinase mutants and human cancer cell lines are summarized below. The data is extracted from the work of Zhang et al. (2018), which describes the synthesis and evaluation of these compounds. One of the most promising compounds from this series, 25h , demonstrated potent inhibitory activity against both EGFRL858R and the double mutant EGFRL858R/T790M.[1]
| Compound | EGFRL858R IC50 (nM) | EGFRL858R/T790M IC50 (nM) | HCC827 (EGFRdel19) IC50 (µM) | H1975 (EGFRL858R/T790M) IC50 (µM) |
| 25h | 1.7 | 23.3 | 0.025 | 0.49 |
| Gefitinib | 2.1 | 158.2 | 0.015 | 3.21 |
| Afatinib | 0.5 | 11.2 | 0.009 | 0.28 |
Data sourced from Zhang H, et al. Bioorg Med Chem. 2018.[1]
Signaling Pathway Inhibition
These pyrido[3,4-d]pyrimidine derivatives act by irreversibly binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent modification blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using a standard enzymatic assay.
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutants), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay assesses the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.
-
Cell Culture: Culture human cancer cell lines (e.g., A431, HCC827, H1975) in appropriate media.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Serum-starve the cells to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Analyze the cell lysates by Western blotting using primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[2]
-
II. N-Benzyl-3-sulfonamidopyrrolidines as Bacterial DNA Gyrase Inhibitors
Initially identified in a screen for compounds that induce filamentation in E. coli, N-benzyl-3-sulfonamidopyrrolidines were initially investigated as potential inhibitors of the cell division protein FtsZ.[3] However, subsequent studies revealed that the primary target of this class of compounds is, in fact, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4][5] The (R)-enantiomer of the 3-sulfonamidopyrrolidine core was found to be crucial for activity.[3]
Comparative Biological Activity
The antibacterial and DNA gyrase inhibitory activities of representative N-benzyl-3-sulfonamidopyrrolidines are presented below. The data highlights the potent enzymatic inhibition and antibacterial efficacy, particularly against efflux-deficient strains of E. coli.
| Compound | E. coli DNA Gyrase IC50 (µM) | E. coli (ΔtolC) MIC (µM) |
| Gyramide A ((R)-enantiomer) | 3.3 ± 1.0 | 10 |
| Gyramide B | 0.7 ± 0.2 | 5 |
| Gyramide C | 1.1 ± 0.2 | 5 |
| Ciprofloxacin | 0.7 ± 0.1 | 0.005 |
Data sourced from Osbourne et al. ACS Med Chem Lett. 2011.[4]
Experimental Workflow: DNA Gyrase Inhibition
The mechanism of action of these compounds involves the inhibition of the supercoiling activity of DNA gyrase, which is essential for relieving topological stress during DNA replication and transcription.
Caption: DNA Gyrase Inhibition Workflow.
Experimental Protocols
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reagents and Materials: Purified E. coli DNA gyrase, relaxed circular plasmid DNA (e.g., pBR322), ATP, reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine), test compounds in DMSO, agarose (B213101) gel electrophoresis reagents.
-
Procedure:
-
Incubate the relaxed plasmid DNA with DNA gyrase in the reaction buffer in the presence of varying concentrations of the test compound or DMSO control.
-
Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a fluorescent DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains and Media: Use relevant bacterial strains (e.g., E. coli, S. aureus) and appropriate growth media (e.g., Mueller-Hinton broth).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.[6]
-
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines as novel inhibitors of cell division in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amines in Kinase Inhibitor Synthesis: A Cost-Benefit Analysis of (S)-3-(Boc-amino)pyrrolidine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that impacts both the efficiency of a synthetic route and the overall cost of a project. This guide provides a detailed cost-benefit analysis of (S)-3-(Boc-amino)pyrrolidine, a widely used chiral building block, by comparing it with viable alternatives in the context of kinase inhibitor synthesis.
This analysis focuses on providing a clear comparison based on cost, synthetic performance, and versatility. We present quantitative data from published experimental work to support an objective evaluation.
At a Glance: this compound and a Key Alternative
This compound is a valuable chiral amine for introducing a pyrrolidine (B122466) moiety, a common feature in many biologically active compounds. Its Boc-protecting group allows for controlled reactivity in multi-step syntheses. A structurally similar and frequently employed alternative is (R)-1-Boc-3-aminopiperidine, which introduces a chiral piperidine (B6355638) ring. This guide will focus on a comparative analysis of these two building blocks.
Cost and Availability Comparison
The cost of starting materials is a significant factor in the economic viability of a synthetic pathway. The following table summarizes the typical costs for this compound and its enantiomer, its unprotected form, and the piperidine-based alternatives. Prices are collated from various chemical suppliers and are subject to change.
| Compound | CAS Number | Enantiomer | Typical Price (USD/gram) |
| This compound | 122536-76-9 | (S) | $29 - $35 |
| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | (R) | $5 - $19 |
| (S)-3-Aminopyrrolidine | 128345-57-3 | (S) | ~$300 (for 98% purity) |
| (R)-1-Boc-3-aminopiperidine | 188111-79-7 | (R) | $18 - $43 |
| (S)-1-Boc-3-aminopiperidine | 625471-18-3 | (S) | $22 - $97 |
Note: Prices can vary significantly based on purity, quantity, and supplier.
Performance in Synthesis: A Head-to-Head Comparison
To provide a practical comparison of their synthetic utility, we examine the use of this compound in the synthesis of an Epidermal Growth Factor Receptor (EGFR) inhibitor and (R)-1-Boc-3-aminopiperidine in the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor.
| Parameter | This compound in EGFR Inhibitor Synthesis[1] | (R)-1-Boc-3-aminopiperidine in BTK Inhibitor Synthesis |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Key Intermediate | 2,4-dichloro-6-(5-nitropyridin-2-ylamino)pyrido[3,4-d]pyrimidine | Not explicitly stated in the provided search results |
| Reaction Yield | 75% | 80% (for a similar Hofmann rearrangement to produce the amine) |
| Enantiomeric Purity | High (starting material) | High (starting material) |
Logical Framework for Reagent Selection
The decision to use this compound or an alternative involves a trade-off between cost and desired structural features in the final molecule.
Caption: Logical flow for selecting a chiral amine building block.
Experimental Protocols
Synthesis of an EGFR Inhibitor Intermediate using this compound
Reaction: Nucleophilic aromatic substitution to introduce the chiral pyrrolidine moiety.
Workflow:
Caption: Workflow for the synthesis of an EGFR inhibitor intermediate.
Detailed Protocol (based on Zhang H, et al., 2018): [1]
-
A mixture of 2,4-dichloro-6-(5-nitropyridin-2-ylamino)pyrido[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), and N,N-diisopropylethylamine (DIEA) (3.0 eq) in n-butanol (0.1 M) is prepared.
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Synthesis of a BTK Inhibitor Intermediate using (R)-1-Boc-3-aminopiperidine
Reaction: A key step in the synthesis of a BTK inhibitor involves the formation of the chiral amine, which is then used in subsequent steps.
Workflow:
Caption: Synthesis of the chiral amine for a BTK inhibitor.
Detailed Protocol:
While the specific paper on BTK inhibitors using (R)-1-Boc-3-aminopiperidine was not fully accessible for a detailed protocol, a general procedure for a similar transformation (Hofmann rearrangement) to obtain the aminopiperidine is as follows:
-
To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide in a mixture of acetonitrile (B52724) and water, pyridine and (diacetoxyiodo)benzene (B116549) are added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., sodium bicarbonate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography if necessary.
Application in Drug Discovery: Targeting Key Signaling Pathways
The utility of these chiral building blocks is underscored by their application in the synthesis of inhibitors for critical signaling pathways implicated in diseases like cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibitors synthesized using building blocks like this compound aim to block this pathway.
Caption: Simplified EGFR signaling pathway and the action of a targeted inhibitor.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK, synthesized using chiral amines like (R)-1-Boc-3-aminopiperidine, are effective in treating B-cell malignancies and autoimmune diseases.
Caption: Simplified BTK signaling pathway and the mechanism of a covalent inhibitor.
Conclusion
Both this compound and (R)-1-Boc-3-aminopiperidine are highly effective chiral building blocks for the synthesis of complex, biologically active molecules like kinase inhibitors. The choice between them is primarily dictated by the desired core structure of the target molecule. While there can be cost variations between the enantiomers and different ring systems, both reagents demonstrate high efficiency in key synthetic steps. This guide provides the necessary data for an informed decision, balancing the synthetic requirements with the economic considerations of the project.
References
Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
An Objective Comparison of (S)-3-(Boc-amino)pyrrolidine Applications in Drug Development
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its rigid, five-membered ring and stereodefined amine group make it an invaluable scaffold for introducing specific three-dimensional architecture into drug candidates. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, enabling its incorporation into complex molecular structures targeting a wide range of diseases. This guide provides a comparative overview of its application in the synthesis of key therapeutic agents, supported by quantitative data and detailed experimental protocols.
The pyrrolidine (B122466) motif is a common feature in many DPP-4 inhibitors, where it mimics the proline residue of natural substrates. This interaction is crucial for binding to the S1 pocket of the DPP-4 enzyme, leading to its inhibition and subsequent enhancement of incretin (B1656795) hormone levels for improved glycemic control.
Data Presentation: Comparison of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the performance of various synthetic routes and the potency of resulting compounds that utilize a pyrrolidine scaffold.
| Compound/Intermediate | Key Feature | Quantitative Metric | Result | Reference |
| Vildagliptin (B1682220) Synthesis | 4-Step Sequence Overall Yield | % Yield | 63% | [1][2] |
| Vildagliptin Intermediate | Synthesis from L-proline | % Yield | 95% | [3][4] |
| 2-benzylpyrrolidine derivative | DPP-4 Inhibition | IC₅₀ | 0.3 µM | [5] |
| Biarylphenylalanine amide (Cmpd 6) | DPP-4 Inhibition | IC₅₀ | 6.3 nM | [6] |
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine
This protocol details the synthesis of a key intermediate used in the production of the DPP-4 inhibitor Vildagliptin.
Materials:
-
N-fluorenylmethoxycarbonyl-L-prolinamide
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Acid binding agent (e.g., Potassium Carbonate - K₂CO₃)
-
Chloroacetyl chloride
Procedure:
-
Dehydration to Nitrile: N-fluorenylmethoxycarbonyl-L-prolinamide is dehydrated using a dehydrating agent such as trifluoroacetic anhydride (TFAA) to form the corresponding nitrile.
-
Deprotection: The Fmoc-protecting group is removed under standard conditions to yield the free amine.
-
N-Chloroacetylation: The resulting (S)-pyrrolidine-2-carbonitrile is dissolved in a suitable solvent like THF. An acid binding agent, such as K₂CO₃, is added to the mixture.
-
The reaction mixture is cooled, and chloroacetyl chloride is added dropwise while maintaining the temperature below 0°C.[7]
-
The reaction is stirred for 1.5-2.5 hours, followed by warming to 10°C to ensure completion.[7]
-
Upon completion, the reaction is worked up through extraction and purification, often involving crystallization, to yield the intermediate (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.[7]
Visualization: General Synthetic Pathway for Pyrrolidine-Based DPP-4 Inhibitors
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
The Strategic Role of (S)-3-(Boc-amino)pyrrolidine in Streamlining Drug Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among these crucial synthons, (S)-3-(Boc-amino)pyrrolidine has emerged as a valuable scaffold in the construction of complex molecular architectures. This guide provides a comparative analysis of synthetic routes for successful drugs that utilize derivatives of 3-aminopyrrolidine (B1265635) and its analogues, highlighting the advantages and disadvantages of different methodologies through experimental data and detailed protocols.
This analysis focuses on the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, which utilizes a closely related chiral building block, (R)-3-Boc-aminopiperidine. The synthetic strategies for Trelagliptin offer a clear case study for comparing a route starting with a pre-formed chiral amine versus alternative approaches.
Comparative Analysis of Trelagliptin Synthesis Routes
The synthesis of Trelagliptin can be broadly categorized into two main strategies: a convergent synthesis employing a chiral aminopiperidine derivative and linear syntheses that construct the chiral center during the process.
Route 1: Convergent Synthesis via (R)-3-Boc-aminopiperidine
This approach is characterized by the coupling of two key intermediates: a substituted pyrimidinedione and the chiral (R)-3-aminopiperidine, protected with a tert-butoxycarbonyl (Boc) group.
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 3-methyl-6-chlorouracil, 2-cyano-5-fluorobenzyl bromide, base (e.g., K2CO3), solvent (e.g., toluene (B28343), DMF) | 83.9 | 99.6 |
| 2 | Nucleophilic Substitution | Intermediate from Step 1, (R)-3-Boc-aminopiperidine, base (e.g., K2CO3), phase transfer catalyst (e.g., TBAB), solvent (e.g., toluene) | 92.0 | 99.3 |
| 3 | Deprotection and Salt Formation | Intermediate from Step 2, acid (e.g., trifluoroacetic acid), succinic acid | High | High |
Alternative Route 2: Asymmetric Synthesis of the Chiral Amine Moiety
An alternative strategy involves the synthesis of the chiral aminopiperidine core through asymmetric reduction, avoiding the use of a pre-synthesized chiral building block.
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Synthesis of 1-benzyl-3-(benzylamino)piperidin-3-carbonitrile | 1-benzylpiperidin-3-one, benzylamine, trimethylsilyl (B98337) cyanide | Not specified | Not applicable |
| 2 | Asymmetric Reduction | Intermediate from Step 1, reducing agent (e.g., LiAlH4) | Not specified | Not specified |
| 3 | Further Transformations | Multiple steps including debenzylation and coupling | Overall yield is lower than convergent route | High |
Experimental Protocols
Route 1: Convergent Synthesis of Trelagliptin
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
To a solution of 3-methyl-6-chlorouracil in an appropriate solvent such as toluene or DMF, a base (e.g., potassium carbonate) is added. The mixture is stirred, and 2-cyano-5-fluorobenzyl bromide is added portion-wise. The reaction is heated and monitored by TLC or HPLC until completion. After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by recrystallization to afford the title compound.
Step 2: Synthesis of (R)-tert-butyl (1-(2-cyano-5-fluorobenzyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate
The intermediate from Step 1 and (R)-3-Boc-aminopiperidine are dissolved in toluene. A base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide are added. The mixture is heated to reflux with vigorous stirring for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization from ethyl acetate (B1210297) and petroleum ether.
Step 3: Synthesis of Trelagliptin Succinate
The Boc-protected intermediate from Step 2 is treated with a strong acid, such as trifluoroacetic acid, in a suitable solvent to remove the Boc protecting group. After completion of the deprotection, the reaction mixture is neutralized, and the free amine is extracted. The organic solution of Trelagliptin free base is then treated with a solution of succinic acid in an appropriate solvent to precipitate Trelagliptin succinate. The solid is collected by filtration, washed, and dried.
Signaling Pathways and Logical Relationships
The synthesis of Trelagliptin via the convergent route can be visualized as the assembly of two key fragments.
The experimental workflow for the convergent synthesis highlights the streamlined nature of this approach.
Discussion
The use of a pre-formed chiral building block like (R)-3-Boc-aminopiperidine in a convergent synthesis offers several advantages. The primary benefit is the early introduction of the desired stereochemistry, which simplifies the purification process in later stages as diastereomeric separations are avoided. This approach generally leads to higher overall yields and greater process control, which are crucial for large-scale manufacturing.
In contrast, linear syntheses that build the chiral center during the process, such as through asymmetric reduction, can be more atom-economical in theory. However, they often require more complex catalytic systems and can lead to challenges in achieving high enantioselectivity and diastereoselectivity. The purification of intermediates to remove unwanted stereoisomers can be difficult and may significantly reduce the overall yield.
For drug development professionals, the choice between these strategies depends on a variety of factors, including the cost and availability of the chiral starting material, the complexity of the alternative synthetic steps, and the scalability of the overall process. The case of Trelagliptin demonstrates that a convergent approach utilizing a well-defined chiral building block can be a highly effective and reliable strategy for the synthesis of complex chiral drugs. The principles illustrated here are directly applicable to syntheses involving this compound, further underscoring its importance as a strategic intermediate in modern pharmaceutical development.
Safety Operating Guide
Proper Disposal of (S)-3-(Boc-amino)pyrrolidine: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (S)-3-(Boc-amino)pyrrolidine, a common reagent in synthetic chemistry. Due to its chemical properties, this compound must be treated as hazardous waste and handled with appropriate care.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the correct Personal Protective Equipment (PPE) and to work in a controlled and well-ventilated environment, such as a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a flame-resistant lab coat.[1][2]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.[1] Familiarize yourself with the location and operation of the fire extinguisher.
Hazard Profile Summary
This compound and its analogs are classified as hazardous materials. The primary hazards are summarized in the table below. Understanding these hazards is crucial for safe handling and disposal.
| Hazard Category | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [3][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5][8] |
| Hazardous Decomposition | Upon combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. | [2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][9]
Step 1: Waste Segregation and Collection
Proper segregation is the first step in a safe disposal workflow. Do not mix this waste stream with others unless compatibility has been confirmed.[2]
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and shatter-proof container (e.g., high-density polyethylene (B3416737) or glass).[1]
-
Securely close the container when not in use.[1]
-
Clearly label the container as "Hazardous Waste " and include the full chemical name: "This compound ".[1][2] If in a solution, also indicate the solvent and approximate concentration.[2]
-
-
Solid Waste:
Step 2: Storage of Hazardous Waste
Proper storage of chemical waste is critical to prevent accidents and ensure compliance.
-
Store all waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]
-
Containers must be kept locked up and securely closed to prevent leakage.[3][5][7][10]
-
Store waste away from incompatible materials such as strong oxidizing agents and acids.[4][11]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3]
-
Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][3]
-
Collect: Carefully scoop or sweep the absorbed material into a designated hazardous waste container and seal it.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1][2] Collect all cleaning materials as hazardous waste.[1][2]
-
Report: Report the spill to your laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.[1]
Step 4: Professional Disposal
Final disposal must be handled by licensed professionals.
-
Contact EHS: Arrange for the collection of the waste by contacting your institution's EHS office or a licensed hazardous waste management company.[1][9]
-
Documentation: Ensure all required paperwork is completed for the waste pickup.
-
Regulatory Compliance: The disposal must be conducted in strict accordance with all local, state, and federal regulations.[3][6][9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine is a valuable building block in pharmaceutical research and development. This guide provides critical safety protocols and logistical plans to ensure its safe handling and disposal in a laboratory setting.
This compound, with the molecular formula C₉H₁₈N₂O₂, is classified as a combustible solid and presents specific hazards that necessitate stringent safety measures.[1] Adherence to these guidelines is crucial for protecting researchers and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense against exposure.
Summary of Required Personal Protective Equipment
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes.[2] |
| Skin | Chemical-resistant gloves | Nitrile gloves are a suitable option for short-term protection. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[3] |
| Body | Laboratory coat | A lab coat should be worn to protect against incidental contact.[3] |
| Respiratory | NIOSH-approved respirator | A dust mask (e.g., N95) is recommended, especially when handling the solid form where dust generation is possible.[1] Use in a well-ventilated area, preferably a chemical fume hood.[2] |
| Feet | Closed-toe shoes | Shoes that fully cover the foot are required in a laboratory environment.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the essential steps for a safe handling procedure.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. The weighing and initial dissolution steps should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: Use an analytical balance to weigh the desired amount of this compound. Handle the solid carefully to avoid generating dust.
-
Dissolution: In the fume hood, add the weighed solid to the appropriate reaction vessel. Slowly add the desired solvent while stirring to facilitate dissolution. This compound is soluble in water.[4]
-
Post-Handling: After use, securely close the container of the stock compound and store it in a cool, dry, and well-ventilated area.[2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "(S)-3-(tert-butoxycarbonylamino)pyrrolidine" and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their drug development workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
